molecular formula C6H6BrClN2O B1445659 5-Bromo-2-chloro-4-ethoxypyrimidine CAS No. 1289005-72-6

5-Bromo-2-chloro-4-ethoxypyrimidine

Cat. No.: B1445659
CAS No.: 1289005-72-6
M. Wt: 237.48 g/mol
InChI Key: JLHYOQWWHLEBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-4-ethoxypyrimidine is a useful research compound. Its molecular formula is C6H6BrClN2O and its molecular weight is 237.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-4-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O/c1-2-11-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHYOQWWHLEBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-2-chloro-4-ethoxypyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights and methodologies for researchers working with this and structurally related molecules.

Molecular Identity and Structure

This compound is a substituted pyrimidine characterized by the presence of bromo, chloro, and ethoxy functional groups. These substituents significantly influence the molecule's electronic properties, reactivity, and potential biological activity.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1289005-72-6[1]
Molecular Formula C₆H₆BrClN₂O[1]
Molecular Weight 237.48 g/mol [1]
Canonical SMILES CCOC1=NC(=NC=C1Br)ClN/A

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on the analysis of structurally similar compounds, such as 5-bromo-2-chloropyrimidine and various substituted pyrimidines. These values should be considered estimates and require experimental validation.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueNotes
Melting Point 70-85 °CBased on the melting point of 5-bromo-2-chloropyrimidine (73-79 °C), the ethoxy group is expected to have a minor effect.
Boiling Point > 200 °C (at 760 mmHg)Pyrimidine derivatives with similar molecular weights tend to have high boiling points.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile).[2][3][4]The presence of the ethoxy group may confer slight solubility in polar aprotic solvents. Insoluble in water.
Appearance White to off-white or pale yellow crystalline solid or powder.[2][3]Based on the appearance of similar pyrimidine compounds.

Spectroscopic Profile: A Predictive Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra are not publicly available, we can predict the key features based on the analysis of analogous structures.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The ethoxy group should present as a triplet (CH₃) and a quartet (CH₂). A single singlet in the aromatic region would correspond to the proton at the C6 position of the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen, chlorine, and bromine atoms, as well as the electron-donating ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Experimental Protocols for Physicochemical Characterization

To facilitate the validation of the predicted properties, the following experimental workflows are recommended.

Workflow for Determining Physicochemical Properties

Caption: Experimental workflow for physicochemical characterization.

Step-by-Step Protocol for NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Reference the chemical shifts to the residual solvent peak.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Reference the chemical shifts to the solvent peak.[5]

Safety and Handling

Table 3: GHS Hazard Statements for Structurally Similar Compounds

Hazard StatementDescription
H302 Harmful if swallowed.[3][10]
H315 Causes skin irritation.[7][8][10]
H319 Causes serious eye irritation.[7][8][10]
H335 May cause respiratory irritation.[7][9][10]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[7][8][10][11]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][11]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][8]

First Aid Measures
  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8][11]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][10][11]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3][10]

Synthesis and Reactivity

This compound is a synthetic building block. Its reactivity is dictated by the pyrimidine core and the attached functional groups. The chloro and bromo substituents are potential sites for nucleophilic substitution and cross-coupling reactions, respectively. This makes it a versatile intermediate for the synthesis of more complex molecules.

Logical Flow of a Typical Synthetic Application

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Stille) A->B at C5-Br C Nucleophilic Substitution A->C at C2-Cl D Target Molecule B->D C->D

Caption: Potential synthetic transformations of the title compound.

Conclusion

This compound is a valuable research chemical with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides a robust framework of predicted properties and established methodologies for its characterization. Rigorous experimental validation of the data presented herein is strongly encouraged to ensure the success and reproducibility of future research endeavors.

References

A Comprehensive Guide to the Synthesis of 5-Bromo-2-chloro-4-ethoxypyrimidine from 5-Bromouracil: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a detailed, two-step synthetic pathway for the preparation of 5-Bromo-2-chloro-4-ethoxypyrimidine, a valuable heterocyclic building block, starting from the readily available 5-bromouracil. The synthesis involves an initial chlorination to form the key intermediate, 5-bromo-2,4-dichloropyrimidine, followed by a regioselective nucleophilic aromatic substitution to introduce the ethoxy group at the C4 position. This document elucidates the underlying chemical principles, provides field-proven experimental protocols, and offers insights into the causality behind procedural choices, targeting researchers and professionals in synthetic chemistry and drug development.

Introduction: The Significance of Halogenated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural compounds like nucleic acids and a significant percentage of small-molecule drugs approved by the US FDA.[1] Halogenated pyrimidines, in particular, are exceptionally versatile intermediates. The strategic placement of halogen atoms allows for selective functionalization through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][3]

The target molecule, this compound, and its precursor, 5-bromouracil, are exemplary of this chemical utility. 5-Bromouracil is a well-known base analog of thymine and is used experimentally as a mutagen.[4][5] Its conversion into more complex derivatives is a common strategy for accessing novel chemical entities. This guide details an efficient and reliable pathway to synthesize this compound, a process hinging on the controlled transformation of the uracil ring into a highly reactive dichlorinated intermediate.

Overall Synthetic Strategy

The conversion of 5-bromouracil to this compound is efficiently achieved in two distinct synthetic steps. This strategy leverages the inherent reactivity of the starting material and the predictable regioselectivity of the intermediate.

  • Chlorination: 5-Bromouracil is first converted to the highly reactive intermediate 5-bromo-2,4-dichloropyrimidine. This is achieved by treating the starting material with a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

  • Regioselective Ethoxylation: The intermediate, 5-bromo-2,4-dichloropyrimidine, undergoes a selective nucleophilic aromatic substitution (SNAr) with an ethoxide source to yield the final product. The reaction proceeds with high regioselectivity at the C4 position of the pyrimidine ring.

Synthetic_Pathway Start 5-Bromouracil Intermediate 5-Bromo-2,4-dichloropyrimidine Start->Intermediate Step 1: Chlorination (e.g., PCl₅ or POCl₃) End This compound Intermediate->End Step 2: Ethoxylation (e.g., NaOEt, EtOH) Workflow_Step1 cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Combine 5-Bromouracil, PCl₅, and Solvent reflux 2. Heat to Reflux setup->reflux monitor 3. Monitor by TLC reflux->monitor quench 4. Cool & Quench in Ice Water monitor->quench Reaction Complete extract 5. Extract with DCM quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify via Column Chromatography dry->purify product product purify->product Pure Intermediate

References

An In-depth Technical Guide to 5-Bromo-2-chloro-4-ethoxypyrimidine (CAS Number 1289005-72-6): Properties, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-ethoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile synthetic building block in medicinal chemistry. The pyrimidine scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of bromo, chloro, and ethoxy groups on this pyrimidine core offers multiple reactive sites, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide provides a comprehensive overview of the known properties, predicted reactivity, and potential applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development. While specific experimental data for this compound is limited, this guide will draw upon data from its close structural analog, 5-Bromo-2-chloro-4-methoxypyrimidine, to provide valuable insights into its chemical behavior.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented below. It is important to note that while some properties are reported, others are predicted based on the behavior of structurally similar compounds.

PropertyValueSource
CAS Number 1289005-72-6N/A
Molecular Formula C6H6BrClN2O--INVALID-LINK--
Molecular Weight 237.48 g/mol --INVALID-LINK--
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents such as DMF, DMSO, and ethanol (predicted based on analog)--INVALID-LINK--
Storage Inert atmosphere, store in freezer, under -20°C--INVALID-LINK--

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing signals for the ethoxy group protons and the lone proton on the pyrimidine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4Singlet1HH-6
~4.4Quartet2H-OCH₂CH₃
~1.4Triplet3H-OCH₂CH₃
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms, and the electron-donating ethoxy group.

Chemical Shift (δ, ppm)Assignment
~169C-4
~160C-2
~158C-6
~109C-5
~65-OCH₂CH₃
~14-OCH₂CH₃
Predicted Mass Spectrometry Data

The mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes.[1] High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of the chloro and bromo substituents, allowing for selective functionalization of the pyrimidine ring.[2] The electron-deficient nature of the pyrimidine ring activates the halogen atoms towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[2][3]

Caption: Key reaction pathways for the functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. In dihalogenated pyrimidines, the reactivity of the carbon-halogen bond in palladium-catalyzed reactions generally follows the order C-I > C-Br > C-Cl. Therefore, the C5-bromo position of this compound is expected to be more reactive than the C2-chloro position, allowing for selective coupling with boronic acids at the C5 position.[2]

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, selective amination can likely be achieved at the more reactive C5-bromo position under carefully controlled conditions. However, with different catalysts and conditions, amination at the C2-chloro position is also feasible.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack. The C2-chloro group in this compound is activated by both adjacent nitrogen atoms, making it a prime site for nucleophilic aromatic substitution.[3] This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alcohols, and thiols, providing a complementary method for functionalization to the palladium-catalyzed reactions.

Experimental Protocols (Analogous)

The following are generalized experimental protocols for key reactions, based on established procedures for the analogous compound, 5-Bromo-2-chloro-4-methoxypyrimidine.[2][4] These should serve as a starting point, and optimization for the ethoxy derivative is recommended.

General Protocol for Suzuki-Miyaura Coupling at the C5-Position
  • To a dry reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture with stirring to a temperature of 80-100 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

General Protocol for Nucleophilic Aromatic Substitution at the C2-Position
  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.) if the amine is used as its salt.

  • Heat the reaction mixture to reflux (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented, its structural motifs are prevalent in many biologically active molecules. Substituted pyrimidines are known to act as inhibitors of various protein kinases, making them attractive scaffolds for the development of anticancer agents.[4] The ability to selectively functionalize the 2 and 5 positions of the pyrimidine ring allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets.

For instance, the related compound 5-bromo-2-chloro-4'-ethoxy diphenylmethane is a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. This suggests that this compound could be a valuable precursor for the synthesis of other diarylmethane or related structures with potential therapeutic applications.

Availability

This compound is commercially available from various chemical suppliers. Researchers can procure this compound for laboratory and research purposes. It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the material.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A safety data sheet (SDS) should be consulted before use.[3] General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its differential reactivity at the C2-chloro and C5-bromo positions allows for selective and sequential functionalization, enabling the synthesis of a wide array of substituted pyrimidine derivatives. While specific experimental data for this compound is sparse, the well-documented chemistry of its methoxy analog provides a strong foundation for designing synthetic routes and predicting its chemical behavior. As the demand for novel heterocyclic compounds in drug development continues to grow, the utility of this compound as a key synthetic intermediate is likely to increase.

References

5-Bromo-2-chloro-4-ethoxypyrimidine structural elucidation and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation and Characterization of 5-Bromo-2-chloro-4-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science, forming the core scaffold of numerous therapeutic agents and functional materials. The compound this compound is a versatile heterocyclic building block, engineered with multiple reactive sites that allow for selective functionalization. The strategic placement of the bromine atom at the C5 position and the chlorine atom at the C2 position enables a range of synthetic transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The ethoxy group at C4 modulates the electronic properties of the pyrimidine ring.

This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation and characterization of this compound. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the causal logic behind the selection of experiments, the interpretation of the resulting data, and the establishment of a self-validating analytical workflow. While specific published spectra for this exact compound are not abundant, this guide will leverage data from closely related analogues to present a robust predictive framework for its characterization.

Core Analytical Techniques for Structural Validation

A multi-technique approach is indispensable for the rigorous structural confirmation of a novel or synthesized molecule like this compound. The primary methods, each providing a unique piece of the structural puzzle, include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To define the carbon-hydrogen framework and atomic connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups and bond vibrations.

  • X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing the most definitive structural proof.

The following sections will delve into the experimental protocols for these techniques and provide an expert interpretation of the expected data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of pyrimidine derivatives.

Expected ¹H and ¹³C NMR Spectral Features

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showcasing signals for the ethoxy protons and the lone proton on the pyrimidine ring. The ¹³C NMR spectrum will display distinct signals for each of the six carbon atoms. The chemical shifts are influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms, as well as the electron-donating effect of the ethoxy group.

Based on data from the analogous 5-Bromo-2-chloro-4-methoxypyrimidine, we can predict the approximate chemical shifts for the ethoxy derivative. The primary difference will be the presence of a quartet and a triplet for the ethoxy group, in place of the singlet for the methoxy group.

Data Presentation: Predicted NMR Data
Nucleus Predicted Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Assignment Rationale for Prediction
¹H~8.4SingletH-6The lone proton on the pyrimidine ring is deshielded by the adjacent electronegative nitrogen atoms and the bromine atom.
¹H~4.5Quartet-OCH₂CH₃The methylene protons are adjacent to the electron-withdrawing oxygen atom.
¹H~1.4Triplet-OCH₂CH₃The methyl protons are further from the oxygen and show a typical triplet splitting pattern.
¹³C~162SingletC-4Carbon attached to the ethoxy group, significantly downfield due to the oxygen's electronegativity.
¹³C~161SingletC-2Carbon bearing the chlorine atom, deshielded by both the chlorine and the adjacent nitrogen atoms.
¹³C~159SingletC-6Carbon attached to the only ring proton, downfield due to the influence of the adjacent nitrogen.
¹³C~108SingletC-5Carbon bearing the bromine atom; its chemical shift is influenced by the heavy atom effect of bromine.
¹³C~65Singlet-OCH₂CH₃Methylene carbon of the ethoxy group.
¹³C~14Singlet-OCH₂CH₃Methyl carbon of the ethoxy group.

Note: These are predicted values and may vary slightly based on experimental conditions.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Typical acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can range from 8 to 16 for sufficient signal-to-noise.

    • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.

    • Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.

    • A higher number of scans (e.g., 1024-4096) is required due to the low natural abundance of ¹³C.

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides crucial information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and confirmation of the elemental composition of a compound.

Expected Mass Spectrum

The mass spectrum of this compound (Molecular Formula: C₆H₆BrClN₂O, Molecular Weight: 237.48 g/mol ) is expected to show a distinctive molecular ion peak cluster. This is due to the presence of the isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic pattern is a powerful diagnostic tool for confirming the presence of these halogens.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which can then be used to confirm the elemental composition with high accuracy.

Data Presentation: Predicted Mass Spectrometry Data
Ion Predicted m/z Relative Abundance Pattern Interpretation
[M]⁺236/238/240Complex pattern due to Br and Cl isotopesMolecular ion peak cluster
[M-C₂H₄]⁺208/210/212Complex patternLoss of ethylene from the ethoxy group
[M-OC₂H₅]⁺191/193/195Complex patternLoss of the ethoxy radical
Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): A softer ionization technique, often used for less volatile or more fragile molecules.

  • Data Acquisition:

    • The sample is introduced into the mass spectrometer.

    • The instrument is scanned over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=C, C=N, C-O, C-Cl, and C-Br bonds.

Data Presentation: Predicted IR Data
Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic C-H (ethoxy group)
~1580, ~1470C=C and C=N stretchPyrimidine ring
~1250C-O stretchAryl ether
~1050C-Cl stretchChloro group
~680C-Br stretchBromo group

Reference data for similar compounds can be found in various spectroscopic databases and literature.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition:

    • The sample is placed in an FTIR spectrometer.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This technique is the gold standard for structural elucidation, provided a suitable single crystal can be grown.

Expected Crystallographic Features

A successful single-crystal X-ray analysis of this compound would reveal a planar pyrimidine ring with the substituents' precise spatial orientation. The bond lengths and angles would be consistent with a substituted aromatic heterocyclic system. The crystal packing would show intermolecular interactions that stabilize the crystal lattice.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth:

    • Grow a single crystal of suitable size and quality by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in an X-ray diffractometer.

    • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the collected diffraction data.

Integrated Analytical Workflow

The following diagram illustrates the logical flow of experiments for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_crystallography Definitive Structure synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Initial Structure ms Mass Spectrometry (LRMS, HRMS) purification->ms Molecular Weight ir IR Spectroscopy purification->ir Functional Groups crystal_growth Single Crystal Growth purification->crystal_growth Pure Sample xray X-ray Crystallography nmr->xray Confirm Connectivity ms->xray Confirm Composition crystal_growth->xray

Caption: An integrated workflow for the synthesis, purification, and multi-technique structural elucidation of this compound.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern analytical techniques. This guide has outlined the core methodologies, from NMR and mass spectrometry to IR spectroscopy and X-ray crystallography, providing a framework for researchers to approach the characterization of this and similar substituted pyrimidines. By understanding the "why" behind each experimental choice and the expected outcomes, scientists can confidently and efficiently validate the structure of their compounds, paving the way for their application in drug discovery and materials science.

Navigating the Solubility Landscape of 5-Bromo-2-chloro-4-ethoxypyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the intricate world of drug development, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most fundamental of these is the compound's solubility. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's solubility in various organic solvents is not merely an academic exercise; it is a critical determinant of its viability. Poor solubility can lead to difficulties in formulation, unreliable results in biological assays, and ultimately, the failure of a promising compound.

Deconstructing the Molecule: Predicting Solubility from Structure

The solubility of an organic compound is governed by the principle of "like dissolves like," which refers to the polarity of the solute and the solvent. The molecular structure of 5-Bromo-2-chloro-4-ethoxypyrimidine offers several clues to its likely solubility behavior.

The core of the molecule is a pyrimidine ring , a heterocyclic aromatic system containing two nitrogen atoms. This ring system introduces a degree of polarity to the molecule. The presence of a bromo and a chloro substituent, both electronegative halogens, further influences the electron distribution and polarity of the molecule. The ethoxy group (-OCH2CH3) is a moderately polar functional group that can also participate in dipole-dipole interactions.

Based on these structural features, it is reasonable to predict that this compound will exhibit limited solubility in non-polar solvents and greater solubility in polar solvents. The presence of the nitrogen atoms in the pyrimidine ring and the oxygen atom in the ethoxy group provides sites for potential hydrogen bonding with protic solvents, although the molecule as a whole is not a strong hydrogen bond donor. Therefore, good solubility is anticipated in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in polar protic solvents.

dot```dot graph Mol_Solubility_Logic { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="this compound", fillcolor="#F1F3F4"]; B [label="Structural Features", fillcolor="#F1F3F4"]; C [label="Pyrimidine Ring\n(Polar, N atoms)", fillcolor="#FFFFFF"]; D [label="Bromo & Chloro Substituents\n(Electronegative)", fillcolor="#FFFFFF"]; E [label="Ethoxy Group\n(Moderately Polar, O atom)", fillcolor="#FFFFFF"]; F [label="Solvent Class", fillcolor="#F1F3F4"]; G [label="Polar Aprotic\n(e.g., DMF, DMSO, Acetone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Polar Protic\n(e.g., Ethanol, Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Non-Polar\n(e.g., Hexane, Toluene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Predicted Solubility", fillcolor="#FBBC05"];

A -> B [len=1.5]; B -> C [len=1.5]; B -> D [len=1.5]; B -> E [len=1.5]; C -> G [label="Dipole-Dipole\nInteractions", dir=none]; D -> G [dir=none]; E -> G [dir=none]; C -> H [label="Potential H-Bonding\n(acceptor)", dir=none]; E -> H [dir=none]; G -> J [label="High"]; H -> J [label="Moderate"]; I -> J [label="Low"]; F -> G [style=invis]; F -> H [style=invis]; F -> I [style=invis]; }

Caption: Experimental workflow for solubility determination.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis and data from related pyrimidine derivatives, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)HighStrong dipole-dipole interactions between the solvent and the polar pyrimidine ring and substituents.
Dimethyl sulfoxide (DMSO)HighSimilar to DMF, DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions.
AcetoneModerate to HighA polar aprotic solvent that should effectively solvate the molecule.
AcetonitrileModerateLess polar than DMF and DMSO, but should still offer moderate solubility.
Polar Protic EthanolModerateCan act as a hydrogen bond acceptor and engage in dipole-dipole interactions.
MethanolModerateSimilar to ethanol, with slightly higher polarity.
WaterLowThe non-polar hydrocarbon portion of the ethoxy group and the overall molecular size limit aqueous solubility.
Non-Polar HexaneLow"Like dissolves like" principle; significant mismatch in polarity.
TolueneLow to ModerateThe aromatic nature of toluene may offer some weak π-π stacking interactions with the pyrimidine ring.
Dichloromethane (DCM)ModerateA solvent of intermediate polarity that may effectively solvate the molecule.

Safety, Handling, and Disposal

As a halogenated organic compound, this compound should be handled with appropriate safety precautions. [1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and organic solvents.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Waste Disposal: Dispose of all chemical waste, including unused compound and spent solvents, in accordance with local and institutional regulations. Halogenated and non-halogenated solvent waste streams should typically be segregated. [2][3]

Conclusion

While a definitive quantitative solubility profile of this compound awaits experimental determination, this guide provides a robust framework for researchers to approach this critical aspect of drug discovery. By understanding the interplay of its molecular structure with different solvent properties and by employing a rigorous experimental methodology, scientists can confidently characterize its solubility, a key step in unlocking its therapeutic potential.

References

The Strategic Utility of 5-Bromo-2-chloro-4-ethoxypyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidine Core and the Advantage of Strategic Substitution

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and virology.[1] Its prevalence stems from its ability to mimic the purine bases of DNA and RNA, allowing it to interact with a wide array of biological targets. However, the true potential of the pyrimidine core is unlocked through precise and strategic functionalization. 5-Bromo-2-chloro-4-ethoxypyrimidine is a highly versatile building block that epitomizes this principle. Its unique arrangement of substituents—a reactive chloro group at the C2 position, a more reactive bromo group at the C5 position, and an electron-donating ethoxy group at the C4 position—provides medicinal chemists with a powerful tool for sequential and regioselective synthesis. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this valuable intermediate, offering both foundational knowledge and actionable protocols for researchers in the field.

Synthesis of this compound: A Proposed Pathway

While specific literature detailing the synthesis of this compound is not abundant, a reliable synthetic route can be extrapolated from the well-documented synthesis of its methoxy analog.[2] The proposed synthesis begins with the commercially available 5-bromo-2,4-dichloropyrimidine.

The key transformation is a regioselective nucleophilic aromatic substitution (SNAr) at the C4 position. The C4-chloro is more activated towards nucleophilic attack than the C2-chloro in 2,4-dichloropyrimidines. This selectivity is driven by the greater electron-withdrawing capacity of the nitrogen at position 3 influencing the C4 position. By treating 5-bromo-2,4-dichloropyrimidine with one equivalent of sodium ethoxide in ethanol at a controlled temperature, the ethoxy group can be selectively introduced at the C4 position.

start 5-Bromo-2,4-dichloropyrimidine product This compound start->product Regioselective SNAr reagent Sodium Ethoxide (1 equiv) Ethanol, 0 °C to RT

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Anhydrous Ethanol (EtOH)

  • Sodium metal (Na)

  • Nitrogen gas (N₂)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under a nitrogen atmosphere, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol at 0°C to generate sodium ethoxide in situ.

  • Once all the sodium has reacted, add a solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous ethanol dropwise to the sodium ethoxide solution at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

The Dichotomy of Reactivity: A Chemist's Playground

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. This allows for a stepwise and controlled functionalization of the pyrimidine core, a crucial strategy in building complex molecules and exploring structure-activity relationships (SAR).

The electron-deficient nature of the pyrimidine ring activates both halogens towards different, yet complementary, reaction pathways.[3]

  • C2-Chloro Position: This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing effect of the two ring nitrogens makes the C2 carbon electrophilic and prone to attack by nucleophiles such as amines, alcohols, and thiols.

  • C5-Bromo Position: While less reactive in SNAr, the C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions . The general reactivity trend for halogens in these reactions is I > Br > Cl, making the C-Br bond significantly more reactive than the C-Cl bond towards oxidative addition to a palladium(0) catalyst.[3]

This differential reactivity enables a modular approach to synthesis, where one position can be selectively modified while leaving the other intact for a subsequent transformation.

A This compound C2-Chloro C5-Bromo B Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination) A:c2->B  Primary Site C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A:c5->C  Primary Site D 2-Amino-5-bromo- 4-ethoxypyrimidine B->D E 2-Chloro-5-aryl- 4-ethoxypyrimidine C->E

Caption: Differential reactivity of this compound.

Key Transformations and Experimental Protocols

The following sections provide generalized, yet detailed, protocols for the most common and impactful reactions involving this compound. It is important to note that while the ethoxy compound is the focus, these protocols are largely based on established procedures for the analogous and well-studied 5-Bromo-2-chloro-4-methoxypyrimidine, with similar reactivity and outcomes expected.[3]

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

SNAr is a powerful method for introducing a wide variety of nucleophiles at the C2 position. Amination is a particularly common transformation, as the resulting 2-aminopyrimidine is a key pharmacophore in many kinase inhibitors.[4]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 equiv.). If the amine is provided as a salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The C5-bromo position is ideal for introducing carbon-carbon and carbon-nitrogen bonds, which are crucial for building molecular complexity and exploring the SAR of the "southern" region of the molecule.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl groups.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction Conditions: Heat the reaction mixture with stirring to a temperature of 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.

While SNAr is effective for amination at C2, the Buchwald-Hartwig amination allows for the introduction of an amino group at the C5 position, offering an alternative vector for SAR exploration.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).

  • Addition of Reagents: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture with stirring to a temperature of 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Reaction TypePositionKey ReagentsTypical Conditions
SNAr C2-ChloroAmine, Alcohol, or Thiol Nucleophile80-120 °C, Polar Solvent (EtOH, DMF)
Suzuki-Miyaura C5-BromoBoronic Acid/Ester, Pd Catalyst, Base80-100 °C, Dioxane/Water
Buchwald-Hartwig C5-BromoAmine, Pd Catalyst, Ligand, Base80-110 °C, Toluene or Dioxane
Stille Coupling C5-BromoOrganostannane, Pd Catalyst80-110 °C, Toluene or DMF
Table 1: Summary of Key Reactions. Note: These are generalized conditions and may require optimization for specific substrates.

Application in Drug Discovery: A Case Study in Anti-HIV Agent Synthesis

The strategic functionalization enabled by 5-bromo-2-chloro-4-alkoxypyrimidines is exemplified in the synthesis of novel anti-HIV agents.[2] While the specific example utilizes the methoxy analog, the synthetic logic is directly applicable to the ethoxy variant. These compounds are designed as pyrimidone derivatives that function as selective cytotoxic agents against HIV-infected cells.[2]

The synthesis leverages the differential reactivity of the pyrimidine core. A key step involves the displacement of the C2-chloro group with an appropriate amine nucleophile, followed by a Suzuki coupling at the C5-bromo position to introduce a substituted aryl group. This modular approach allows for the rapid generation of a library of compounds for biological screening.

start 5-Bromo-2-chloro- 4-alkoxypyrimidine intermediate Intermediate A (2-Amino-5-bromo- 4-alkoxypyrimidine) start->intermediate Step 1 step1_reagent R1-NH2 (SNAr at C2) product Final Product (2,5-Disubstituted Pyrimidine) intermediate->product Step 2 step2_reagent R2-B(OH)2 Pd Catalyst (Suzuki at C5)

References

The Strategic Utility of 5-Bromo-2-chloro-4-ethoxypyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

To the discerning researcher in drug discovery, the pyrimidine core is a familiar and welcome sight. This nitrogen-containing heterocycle is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including several FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, most notably through hydrogen bonding, and its capacity to serve as a versatile scaffold for the presentation of diverse pharmacophoric elements. This guide delves into the specific potential of a highly functionalized pyrimidine derivative, 5-Bromo-2-chloro-4-ethoxypyrimidine, as a strategic building block in the synthesis of next-generation therapeutics.

The Synthetic Versatility of this compound: A Chemist's Perspective

The synthetic utility of this compound lies in the differential reactivity of its substituents, offering a platform for sequential and regioselective modifications. This allows for the construction of complex molecular architectures from a single, readily accessible starting material.

Proposed Synthesis of this compound

Representative Synthetic Protocol:

A multi-step synthesis starting from 2,4-dihydroxypyrimidine (uracil) is a logical approach.

  • Bromination: Uracil is first brominated at the 5-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF).

  • Chlorination: The resulting 5-bromouracil is then subjected to chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃), which will convert both hydroxyl groups to chloro substituents, yielding 5-bromo-2,4-dichloropyrimidine.[3]

  • Ethoxylation: Selective nucleophilic substitution at the more reactive C4 position is then achieved by reacting 5-bromo-2,4-dichloropyrimidine with sodium ethoxide in ethanol at controlled temperatures. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in such systems.

Key Chemical Transformations: A Gateway to Molecular Diversity

The true power of this compound as a building block is realized through its capacity to undergo a variety of subsequent chemical transformations with high regioselectivity. The electron-deficient nature of the pyrimidine ring activates both the C2-chloro and C5-bromo positions for distinct, orthogonal reactions.

1.2.1. Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The carbon-bromine bond at the C5 position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the C2 position.[4] This differential reactivity is the cornerstone of its utility, allowing for the selective introduction of aryl, heteroaryl, or alkyl groups at the C5 position while leaving the C2-chloro group untouched for subsequent functionalization.

Table 1: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Bond Formed
Suzuki-Miyaura Coupling Boronic acids/estersPd(PPh₃)₄, PdCl₂(dppf)C-C
Stille Coupling OrganostannanesPd(PPh₃)₄C-C
Heck Coupling AlkenesPd(OAc)₂, P(o-tol)₃C-C
Sonogashira Coupling Terminal alkynesPdCl₂(PPh₃)₂, CuIC-C
Buchwald-Hartwig Amination AminesPd₂(dba)₃, XantphosC-N

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

  • Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel.

1.2.2. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chloro group at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.[4] This allows for the facile introduction of a wide array of nucleophiles, most commonly amines, to generate 2-amino-pyrimidine derivatives.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Add the desired amine (1.1 equiv.) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equiv.).

  • The reaction mixture is heated to reflux (typically 80-120 °C) and monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Potential Applications in Drug Discovery: Targeting Key Biological Pathways

The 2,4,5-trisubstituted pyrimidine scaffold accessible from this compound is a privileged motif in numerous classes of biologically active compounds. The ability to independently and selectively modify the C2 and C5 positions allows for the fine-tuning of steric and electronic properties to optimize interactions with a specific biological target.

Kinase Inhibitors: A Prominent Application

A significant number of clinically approved and investigational kinase inhibitors feature a 2,4-disubstituted pyrimidine core.[5] This scaffold acts as a hinge-binding motif, mimicking the adenine core of ATP. The substituent at the C2 position often forms critical hydrogen bonds with the kinase hinge region, while the substituent at the C4 or C5 position can be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Workflow for Kinase Inhibitor Discovery:

G A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C 2-Chloro-4-ethoxy-5-(hetero)arylpyrimidine Intermediate B->C D SNAr Reaction (Diverse Amines) C->D E Library of 2-Amino-4-ethoxy-5-(hetero)arylpyrimidines D->E F Kinase Panel Screening E->F G Hit Identification F->G H Lead Optimization (SAR) G->H I Preclinical Candidate H->I

Caption: A generalized workflow for the discovery of kinase inhibitors.

Case Study: EGFR/ALK Dual Kinase Inhibitors

In the development of dual inhibitors for Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), a 2,4,5-trisubstituted pyrimidine scaffold proved to be highly effective.[5] While the reported synthesis started from a different pyrimidine derivative, the core structure highlights the potential of molecules accessible from this compound. In such a scenario, the C5-substituent could be an aryl or heteroaryl group introduced via Suzuki coupling, and the C2-amino substituent could be varied to optimize interactions with the kinase active site. The ethoxy group at the C4 position would likely occupy a hydrophobic pocket.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent another major class of drug targets where pyrimidine derivatives have found utility. The pyrimidine core can serve as a scaffold to position substituents that interact with specific residues within the transmembrane domains or allosteric sites of the receptor. The ability to introduce diverse functionality at both the C2 and C5 positions of this compound makes it an attractive starting point for the synthesis of GPCR modulators.

Signaling Pathway for a Generic GPCR:

GPCR_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ligand Ligand Ligand->GPCR Binds Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.

Other Therapeutic Areas

The versatility of the 2,4,5-trisubstituted pyrimidine scaffold extends beyond kinase and GPCR modulation. Research has demonstrated the potential of such compounds as anticancer agents through mechanisms like tubulin polymerization inhibition, as well as their utility as antiviral and anti-inflammatory agents.[6][7] The ability to rapidly generate a diverse library of compounds from this compound makes it a valuable tool for screening against a wide range of biological targets.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for modern drug discovery. Its key strengths lie in the differential reactivity of its chloro and bromo substituents, enabling selective and sequential functionalization to rapidly access a diverse chemical space of 2,4,5-trisubstituted pyrimidines. This scaffold is a proven pharmacophore in numerous therapeutic areas, most notably in the development of kinase inhibitors. As the demand for novel, highly selective, and potent therapeutics continues to grow, the strategic application of such well-designed chemical building blocks will be paramount to the success of future drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the Buchwald-Hartwig amination of 5-Bromo-2-chloro-4-ethoxypyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations for achieving high-yield, regioselective C-N bond formation on this dihalogenated pyrimidine scaffold. We will explore the underlying mechanistic principles, the critical role of ligand and base selection, and provide step-by-step experimental procedures. Furthermore, this guide offers troubleshooting strategies and visual aids to facilitate the successful application of this pivotal transformation in synthetic chemistry.

Introduction: Strategic Importance of Pyrimidine Functionalization

The pyrimidine core is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce nitrogen-based substituents onto this heterocyclic scaffold is therefore of paramount importance in the discovery and development of novel molecular entities. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often suffer from limited scope and harsh reaction conditions.[1][2]

The substrate, this compound, presents a unique synthetic challenge and opportunity due to the presence of two distinct halogen atoms. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for programmed, regioselective functionalization, making it a highly valuable building block in multi-step synthetic sequences.[3][4]

The Principle of Regioselectivity: A Tale of Two Halogens

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle.[5][6] The reactivity of aryl halides generally follows the trend: I > Br > Cl > F.[3][7] This established hierarchy of reactivity is a cornerstone of our synthetic strategy.

For this compound, the C-Br bond at the 5-position is inherently more reactive towards oxidative addition than the C-Cl bond at the 2-position.[8] This intrinsic difference allows for the selective amination at the C5 position while leaving the C2 chloro-substituent untouched for subsequent transformations. Achieving amination at the less reactive C2 position, conversely, necessitates more forcing conditions and specialized, highly active catalyst systems.[3]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A simplified representation is depicted below. The choice of each component—palladium precursor, ligand, and base—is critical for the efficiency and selectivity of the reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Amido_Complex Ar-Pd(II)(L)-NR'R'' Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) complex.[6][9] Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[10][11]

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several key parameters.

Palladium Precursor

A variety of palladium(0) and palladium(II) precursors can be utilized. Common choices include:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : A common and effective Pd(0) source.

  • Pd(OAc)₂ (Palladium(II) acetate) : A stable and widely used Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[12]

For routine applications, Pd(OAc)₂ is often preferred due to its air stability and cost-effectiveness.

Ligand Selection: The Heart of the Catalyst

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For the amination of electron-rich and potentially coordinating substrates like our pyrimidine, bulky and electron-rich biaryl phosphine ligands are generally the most effective.[13][14]

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of substrates, including aryl chlorides.[15]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for coupling secondary amines with aryl chlorides.[16]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylPromotes the monoarylation of primary amines with aryl chlorides.[16]
BINAP 2,2'-Bis(diphenylphosphino)-1,1'-binaphthylA classic bidentate ligand, useful for coupling primary amines.[13]

Recommendation: For the selective amination at the C5-Br position of this compound, XPhos is an excellent starting point due to its high reactivity and broad applicability.

Base Selection: The Driving Force

The base plays a crucial role in the deprotonation of the amine, facilitating the formation of the key palladium-amido intermediate. The choice of base depends on the pKa of the amine and the sensitivity of the functional groups on the substrate.

BasepKa of Conjugate AcidCommon Applications & Considerations
NaOtBu ~19A strong, non-nucleophilic base, widely used and highly effective.[5] Can be sensitive to moisture.
K₃PO₄ ~12.3A milder base, often used with more sensitive substrates.
Cs₂CO₃ ~10.3A weak base with good solubility, suitable for base-sensitive functional groups.[5]

Recommendation: For most primary and secondary amines, sodium tert-butoxide (NaOtBu) is the base of choice for its high efficacy. For more delicate substrates, a screen of weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary.

Solvent and Temperature

Anhydrous, degassed solvents are essential to prevent catalyst deactivation and competing side reactions.

  • Toluene and Dioxane: The most commonly employed solvents for Buchwald-Hartwig aminations.

  • Temperature: Reactions are typically conducted at elevated temperatures, ranging from 80 to 110 °C, to ensure a reasonable reaction rate.[17]

Experimental Protocols

Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the Safety Data Sheets (SDS) for all reagents prior to use.[3]

General Protocol for Selective C5 Amination

This protocol provides a robust starting point for the selective amination at the C5-bromo position.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed toluene (0.2 M concentration of the limiting reagent)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (N₂ or Ar)

  • Standard laboratory glassware and syringes

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), NaOtBu (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv) followed by anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-chloro-4-ethoxypyrimidine derivative.

Troubleshooting and Optimization

Low yields or incomplete reactions are common challenges in cross-coupling chemistry. The following decision tree provides a logical workflow for troubleshooting.

Troubleshooting_Workflow start Low or No Product Formation check_inert Verify Inert Atmosphere (Degas Solvents, Purge System) start->check_inert check_inert->start Issue Found & Corrected check_reagents Assess Reagent Quality (Anhydrous Solvents, Pure Amines, Active Base) check_inert->check_reagents Atmosphere OK check_reagents->start Issue Found & Corrected screen_ligands Screen Alternative Ligands (e.g., RuPhos, BrettPhos) check_reagents->screen_ligands Reagents OK screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3) screen_ligands->screen_bases adjust_temp Adjust Temperature (Screen 80-120 °C) screen_bases->adjust_temp increase_loading Increase Catalyst/Ligand Loading (e.g., 3-5 mol% Pd) adjust_temp->increase_loading success Improved Yield increase_loading->success

Figure 2: A decision tree for troubleshooting low-yield Buchwald-Hartwig amination reactions.

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation for the synthesis of functionalized pyrimidine derivatives. By understanding the principles of regioselectivity and carefully optimizing the reaction parameters—particularly the choice of ligand and base—researchers can achieve high yields of the desired C5-aminated product. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this reaction in the pursuit of novel chemical entities for drug discovery and materials science.

References

The Synthetic Chemist's Guide to Nucleophilic Aromatic Substitution of 5-Bromo-2-chloro-4-ethoxypyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Pyrimidine Scaffold

In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds, present in a vast array of therapeutic agents due to their diverse biological activities.[1][2][3] The strategic functionalization of the pyrimidine core is a cornerstone of library synthesis and lead optimization. 5-Bromo-2-chloro-4-ethoxypyrimidine emerges as a highly versatile building block, offering multiple, differentially reactive sites for the introduction of molecular diversity. Its unique substitution pattern—featuring two distinct halogen atoms and an electron-donating ethoxy group—provides a rich platform for chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4][5]

This guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will delve into the mechanistic principles governing its reactivity, present detailed, field-proven protocols for substitution with common nucleophiles, and offer expert insights to navigate potential synthetic challenges. The information is curated for researchers, scientists, and drug development professionals aiming to leverage this scaffold in the synthesis of novel compounds.

Pillar 1: Understanding the Reactivity Landscape

The reactivity of this compound in SNAr reactions is governed by the interplay of the electron-deficient nature of the pyrimidine ring and the electronic effects of its substituents. The two ring nitrogen atoms act as powerful electron-withdrawing groups, reducing the electron density of the ring and making it susceptible to attack by nucleophiles.[5]

Regioselectivity: The C2-Chloro Position as the Primary SNAr Hotspot

A critical aspect of this substrate is the predictable regioselectivity of SNAr reactions. The primary site for nucleophilic attack is the carbon atom bearing the chloro substituent at the C2 position. This selectivity is attributed to several factors:

  • Activation by Adjacent Nitrogens: The C2 position is flanked by both ring nitrogen atoms, which provide powerful resonance stabilization to the negative charge developed in the Meisenheimer intermediate—the key intermediate in an SNAr reaction.[4]

  • Influence of the Ethoxy Group: The electron-donating ethoxy group at the C4 position deactivates this position towards nucleophilic attack.[2]

  • Relative Reactivity of Halogens: While the C5-bromo position is generally more reactive in palladium-catalyzed cross-coupling reactions (due to the C-Br bond being weaker than the C-Cl bond), the C5 position is inherently the least reactive towards SNAr in pyrimidines.[4][6]

This differential reactivity allows for a sequential functionalization strategy: SNAr at the C2-position followed by a potential cross-coupling reaction at the C5-position, maximizing the molecular complexity derived from a single starting material.

SNAr_Mechanism Start 5-Bromo-2-chloro- 4-ethoxypyrimidine + Nucleophile (Nu⁻) TS1 Transition State 1 Start->TS1 Intermediate Meisenheimer Intermediate (Stabilized by N atoms) TS1->Intermediate Attack at C2 TS2 Transition State 2 Intermediate->TS2 Product 2-Substituted-5-bromo- 4-ethoxypyrimidine + Cl⁻ TS2->Product Loss of Cl⁻

Caption: Generalized workflow for the SNAr reaction at the C2 position.

Pillar 2: Experimental Protocols - A Self-Validating System

The following protocols are designed as robust starting points for the SNAr of this compound. They are based on established procedures for the closely related 5-Bromo-2-chloro-4-methoxypyrimidine and should be optimized for each specific nucleophile.[5] Reaction progress should always be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the reaction with a generic amine nucleophile to form 2-amino-5-bromo-4-ethoxypyrimidine derivatives.

Materials:

  • This compound (1.0 equiv.)

  • Amine nucleophile (1.1-1.2 equiv.)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equiv.)

  • Solvent: Ethanol, Isopropanol, or N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv.) in the chosen solvent (e.g., ethanol).

    • Causality: Ethanol and isopropanol are effective polar protic solvents for this reaction. DMF can be used for less reactive amines due to its higher boiling point and ability to solvate ions.

  • Reagent Addition: Add the amine nucleophile (1.1-1.2 equiv.). If the amine is used as a hydrochloride salt, a non-nucleophilic base like DIPEA or TEA (1.5-2.0 equiv.) must be added to liberate the free amine.

    • Causality: A slight excess of the amine ensures complete consumption of the starting material. The base neutralizes the HCl generated during the reaction, preventing protonation of the amine nucleophile.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent).

    • Causality: Thermal energy is required to overcome the activation energy of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate (the product) forms upon cooling, it can be collected by filtration, washed with cold solvent, and dried.

    • If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure 2-amino-5-bromo-4-ethoxypyrimidine derivative.

Protocol 2: O-Alkylation with Alkoxides

This protocol details the substitution with an alkoxide, for instance, sodium ethoxide, to yield 5-bromo-2,4-diethoxypyrimidine.

Materials:

  • This compound (1.0 equiv.)

  • Sodium ethoxide (1.1-1.5 equiv., can be used as a solution in ethanol or generated in situ from sodium metal and ethanol)

  • Solvent: Anhydrous Ethanol

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. If generating sodium ethoxide in situ, carefully add small pieces of sodium metal (1.1-1.5 equiv.) to the ethanol at 0 °C and stir until all the sodium has reacted.

    • Causality: The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the starting material and the alkoxide.[7] An inert atmosphere prevents side reactions.

  • Reagent Addition: To the solution of sodium ethoxide, add a solution of this compound (1.0 equiv.) in anhydrous ethanol dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

    • Causality: Alkoxides are generally strong nucleophiles, and the reaction often proceeds at or slightly above room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture and carefully quench by adding saturated aqueous ammonium chloride. Remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-bromo-2,4-diethoxypyrimidine.

Protocol 3: S-Thiolation with Thiols

This protocol describes the reaction with a thiol in the presence of a base to form 5-bromo-4-ethoxy-2-(organothio)pyrimidines.

Materials:

  • This compound (1.0 equiv.)

  • Thiol (e.g., thiophenol) (1.1 equiv.)

  • Base (e.g., Potassium carbonate or Sodium hydride) (1.2-1.5 equiv.)

  • Solvent: Anhydrous DMF or Acetonitrile

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, suspend the base (e.g., potassium carbonate, 1.5 equiv.) in the anhydrous solvent (e.g., DMF).

    • Causality: A polar aprotic solvent like DMF is ideal as it effectively solvates the thiolate anion, enhancing its nucleophilicity.[7]

  • Thiolate Formation: Add the thiol (1.1 equiv.) to the suspension and stir for 15-30 minutes at room temperature. If using a stronger base like NaH, add it portion-wise to a solution of the thiol at 0 °C.

    • Causality: The base deprotonates the thiol to form the more nucleophilic thiolate anion.

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) in the anhydrous solvent to the thiolate mixture.

  • Reaction Execution: Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental_Workflow Setup 1. Reaction Setup (Substrate, Solvent, Inert Atm.) Reagents 2. Reagent Addition (Nucleophile, Base) Setup->Reagents Execution 3. Reaction Execution (Temperature, Time) Reagents->Execution Monitor 4. Monitoring (TLC, LC-MS) Execution->Monitor Monitor->Execution Incomplete Workup 5. Work-up & Extraction Monitor->Workup Complete Purify 6. Purification (Chromatography/Recrystallization) Workup->Purify Product Pure Product Purify->Product

Caption: A self-validating workflow for SNAr reactions.

Pillar 3: Application Notes & Field-Proven Insights

Data Summary Table

The following table summarizes the generalized conditions for SNAr reactions on the this compound scaffold. Note that optimal conditions will vary based on the specific nucleophile used.

Nucleophile ClassRepresentative NucleophileTypical BaseRecommended Solvent(s)Typical TemperatureProduct Class
Amines Primary/Secondary AminesDIPEA, TEAEthanol, DMF80-120 °C2-Amino-5-bromo-4-ethoxypyrimidines
Alcohols Sodium EthoxideN/A (Reagent)Ethanol25-60 °C5-Bromo-2,4-diethoxypyrimidine
Thiols Thiophenols, AlkylthiolsK₂CO₃, NaHDMF, ACN25-80 °C5-Bromo-4-ethoxy-2-(organothio)pyrimidines
Troubleshooting and Optimization
  • Low Reactivity: If a reaction is sluggish, particularly with weakly nucleophilic amines or thiols, consider switching to a higher boiling point solvent like DMF or DMSO. Increasing the reaction temperature can also improve the rate.[7]

  • Side Reactions: The primary potential side reaction is hydrolysis of the C-Cl bond if water is present. Always use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere to minimize this.[7]

  • Disubstitution: While the C2 position is significantly more reactive to SNAr, forcing conditions (high temperatures, very strong nucleophiles, long reaction times) could potentially lead to substitution at the C5-bromo position. This is generally not observed under typical SNAr conditions.

  • Purification Challenges: The polarity of the product will vary significantly depending on the incorporated nucleophile. A range of solvent systems should be screened for column chromatography to achieve optimal separation.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of diverse chemical libraries. Its well-defined reactivity, with a clear preference for nucleophilic aromatic substitution at the C2-chloro position, allows for predictable and strategic molecular design. By understanding the underlying mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently and efficiently utilize this scaffold to accelerate their drug discovery and development programs.

References

Palladium-catalyzed cross-coupling reactions with 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-chloro-4-ethoxypyrimidine

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] this compound is a highly valuable and functionalized building block, offering multiple reaction sites for the strategic introduction of molecular diversity.[1][2] Its utility lies in the presence of two distinct halogen atoms—a bromine at the C5 position and a chlorine at the C2 position—which allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions.[2]

This guide provides a comprehensive analysis of the reactivity of this compound in cornerstone palladium-catalyzed reactions. We will delve into the principles of regioselectivity that govern its transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The methodologies and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this versatile synthon in their synthetic campaigns.

Part 1: The Core Principle — Understanding Regioselectivity

The power of using this compound as a synthetic intermediate stems from the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The efficiency of this step is directly related to the bond dissociation energy of the C-X bond. The general reactivity trend for halogens is I > Br > Cl > F.[3]

For this compound, the C5-Br bond is significantly weaker and thus more susceptible to cleavage and oxidative addition by a palladium(0) catalyst than the stronger C2-Cl bond.[3][4][5] This intrinsic difference allows for highly regioselective functionalization at the C5 position under carefully controlled conditions, leaving the C2-chloro group intact for subsequent transformations. This principle is the cornerstone of its synthetic utility, enabling a programmed and modular approach to the synthesis of complex pyrimidine derivatives.

Caption: Preferential oxidative addition of Pd(0) at the more reactive C5-Br bond.

Part 2: Application Notes and Experimental Protocols

This section provides detailed protocols for three major classes of palladium-catalyzed cross-coupling reactions. The conditions outlined are robust starting points, derived from established procedures for structurally similar dihaloheterocycles.[4] Optimization of catalyst, ligand, base, and solvent may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling: For Carbon-Carbon Bond Formation

The Suzuki-Miyaura reaction is a versatile and widely used method for constructing C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide.[6][7] It is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups.[6]

The reaction proceeds via a well-established catalytic cycle involving three key steps: (1) Oxidative addition of the aryl halide to the Pd(0) complex, (2) Transmetalation with the boronic acid (activated by a base), and (3) Reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Product) ArX Ar-X (Substrate) Ar_BOH2 Ar'-B(OH)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow_Suzuki start Start setup To a dry Schlenk flask, add: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) start->setup evacuate Evacuate and backfill flask with inert gas (Ar or N₂) three times setup->evacuate add_solvent Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe evacuate->add_solvent heat Heat reaction mixture (e.g., 80-100 °C) with vigorous stirring add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Cool to RT, add H₂O, and extract with organic solvent (e.g., EtOAc) monitor->workup purify Combine organic layers, dry (Na₂SO₄), filter, concentrate, and purify by flash column chromatography workup->purify end Obtain 5-Aryl-2-chloro-4-ethoxypyrimidine purify->end

Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.

EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃Dioxane/H₂O9012
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1008
33-Pyridylboronic acidPdCl₂(dppf) (3)dppfCs₂CO₃DMF8516
44-Cyanophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane/H₂O9510

Note: The data in this table is illustrative and based on established procedures for similar substrates.[3][8] Optimization is recommended for each specific transformation.

Sonogashira Coupling: For Carbon-Carbon (Alkyne) Bond Formation

The Sonogashira reaction is a powerful method for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9] This reaction is typically co-catalyzed by palladium and copper salts and is fundamental for the synthesis of substituted alkynes, which are precursors to many complex molecules.[9][10]

Experimental_Workflow_Sonogashira start Start setup To a Schlenk flask, add: - this compound (1.0 equiv) - Pd Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) - CuI (1-10 mol%) start->setup evacuate Evacuate and backfill flask with inert gas (Ar or N₂) setup->evacuate add_reagents Add solvent (e.g., THF or DMF), Base (e.g., Et₃N or DIPEA, 2.0 equiv), and Terminal Alkyne (1.2 equiv) via syringe evacuate->add_reagents stir Stir reaction mixture at room temperature or with gentle heating (e.g., 25-60 °C) add_reagents->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor workup Filter off amine salts, concentrate solvent, dissolve residue in organic solvent (e.g., EtOAc), and wash with aqueous NH₄Cl and brine monitor->workup purify Dry organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography workup->purify end Obtain 5-Alkynyl-2-chloro-4-ethoxypyrimidine purify->end

Caption: Step-by-step experimental workflow for a typical Sonogashira coupling.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF25
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPEADMF40
31-HeptynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NAcetonitrile50
4Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)None (Cu-free)Cs₂CO₃Dioxane60

Note: Copper-free Sonogashira protocols are also well-established and may be preferable to avoid homocoupling of the alkyne.[11][12] The conditions in this table serve as a general guide.[9][13]

Buchwald-Hartwig Amination: For Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C–N bonds from aryl halides and amines.[14][15] This transformation has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science, by offering a general and high-yielding alternative to classical methods.[14][16]

  • Catalyst/Ligand System: The choice of ligand is critical. Sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, JohnPhos) are often required.[17] These ligands promote the rate-limiting reductive elimination step and stabilize the active monoligated Pd(0) species, preventing catalyst decomposition.[17]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine (or the intermediate palladium-amine complex), facilitating the formation of the key palladium-amido intermediate.[14][18] Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices.[4]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic species.[4]

Experimental_Workflow_BH start Start setup To an oven-dried Schlenk flask, add: - Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) - Ligand (e.g., XPhos, 2-4 mol%) - Base (e.g., NaOtBu, 1.4 equiv) start->setup evacuate Seal flask, then evacuate and backfill with inert gas (Ar or N₂) three times setup->evacuate add_reagents Add this compound (1.0 equiv), the Amine (1.1-1.2 equiv), and anhydrous, degassed solvent (e.g., Toluene) via syringe evacuate->add_reagents heat Heat reaction mixture with stirring (e.g., 80-110 °C) add_reagents->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Cool to RT, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., EtOAc) monitor->workup purify Combine organic layers, wash with brine, dry (Na₂SO₄), filter, concentrate, and purify by flash column chromatography workup->purify end Obtain 5-Amino-2-chloro-4-ethoxypyrimidine purify->end

Caption: Step-by-step experimental workflow for a Buchwald-Hartwig amination.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene100
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane110
3BenzylaminePd₂(dba)₃ (1.5)JohnPhos (3)K₃PO₄Toluene100
4n-HexylaminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene90

Note: These conditions are general starting points. The choice of ligand and base is often interdependent and crucial for success.[2][4]

Conclusion

This compound stands out as a strategically functionalized building block, primarily due to the predictable and selective reactivity of the C5-bromo position in palladium-catalyzed cross-coupling reactions. This inherent regioselectivity provides a reliable platform for the synthesis of diverse 5-substituted-2-chloropyrimidine intermediates. The protocols and principles outlined in this guide offer a robust framework for researchers to design and execute synthetic strategies, paving the way for the discovery of novel chemical entities in pharmaceutical and materials science applications.

References

Application Note: Strategic Derivatization of 5-Bromo-2-chloro-4-ethoxypyrimidine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of countless biologically active molecules, including natural products and blockbuster drugs.[1][2][3] Its prevalence stems from its ability to engage in multiple hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems, often enhancing pharmacokinetic profiles.[4][5]

Within this chemical class, 5-bromo-2-chloro-4-ethoxypyrimidine stands out as a particularly versatile and powerful building block for the construction of compound libraries aimed at structure-activity relationship (SAR) exploration.[6][7] The presence of two distinct and orthogonally reactive halogen atoms—a bromine at the C5 position and a chlorine at the C2 position—provides medicinal chemists with a precise toolkit for sequential and selective molecular diversification. This guide details the strategic considerations and provides robust protocols for leveraging this differential reactivity to accelerate drug discovery programs.

The Core Principle: Orthogonal Reactivity

The synthetic utility of this compound is rooted in the different chemical environments of its two halogen substituents. A successful SAR campaign hinges on understanding and exploiting this reactivity differential.

  • The C5-Bromo Position: The carbon-bromine bond at the 5-position is highly amenable to palladium-catalyzed cross-coupling reactions. In the context of the Suzuki-Miyaura reaction, the C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond due to its lower bond dissociation energy.[8][9] This allows for the selective formation of carbon-carbon bonds, introducing a diverse array of aryl and heteroaryl moieties.

  • The C2-Chloro Position: The carbon-chlorine bond at the 2-position is significantly activated towards Nucleophilic Aromatic Substitution (SNAr).[10] Its position between two electron-withdrawing ring nitrogen atoms renders the C2 carbon highly electrophilic and stabilizes the negatively charged Meisenheimer complex intermediate formed upon nucleophilic attack.[11][12] This facilitates the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

This predictable and exploitable difference in reactivity enables a powerful orthogonal synthetic strategy, allowing for the systematic and independent modification of both positions to probe the chemical space around the pyrimidine core.

Strategic Workflow for Library Synthesis

The derivatization of the core scaffold can be approached via two primary strategic pathways to generate a diverse library of final compounds. This dual-pathway approach allows for maximum flexibility in synthetic planning and resource allocation.

G cluster_0 cluster_1 Pathway A cluster_2 Pathway B A 5-Bromo-2-chloro- 4-ethoxypyrimidine A1 Suzuki Coupling (C5-Position) A->A1 A2 SNAr Reaction (C2-Position) A->A2 B1 Intermediate Library A (5-Aryl-2-chloro...) A1->B1 C1 SNAr Reaction (C2-Position) B1->C1 D1 Final Product Library (R1 at C5, R2 at C2) C1->D1 B2 Intermediate Library B (5-Bromo-2-amino...) A2->B2 C2 Suzuki Coupling (C5-Position) B2->C2 D2 Final Product Library (R2 at C2, R1 at C5) C2->D2

Caption: Orthogonal derivatization workflows for library synthesis.

Detailed Experimental Protocols

The following protocols are generalized methodologies that have been proven effective. Researchers should optimize conditions based on the specific reactivity of their chosen substrates.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C5-Bromo Position

This protocol facilitates the selective introduction of aryl or heteroaryl groups at the C5 position, creating a C-C bond while preserving the C2-chloro for subsequent reactions.

Causality and Trustworthiness: The choice of a palladium catalyst like Pd(PPh₃)₄ is critical; it exhibits high reactivity towards C-Br bonds, allowing the reaction to proceed at temperatures low enough to minimize competing reactions at the C-Cl bond.[6][13] The biphasic solvent system (e.g., dioxane/water) and an inorganic base (e.g., K₂CO₃) are standard for activating the boronic acid via formation of a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[9] An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.

Caption: General scheme for Suzuki-Miyaura coupling at the C5-position.

Materials:

  • This compound (1.0 eq)

  • Aryl/Heteroarylboronic Acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound and the arylboronic acid.

  • Inerting: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add potassium carbonate followed by the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via cannula or syringe. It is crucial that the solvent is thoroughly degassed (e.g., via sparging with N₂ for 20 minutes) prior to addition.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the 5-aryl-2-chloro-4-ethoxypyrimidine intermediate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

This protocol is designed to introduce amine, alkoxide, or thiolate nucleophiles at the highly electrophilic C2 position.

Causality and Trustworthiness: The SNAr reaction is facilitated by polar aprotic solvents (e.g., DMF, NMP) which can solvate the charged Meisenheimer intermediate without protonating the nucleophile, thereby accelerating the reaction.[11] For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing in the reaction. Elevated temperatures are often required to overcome the activation energy associated with disrupting the ring's aromaticity.[14]

Caption: General scheme for SNAr with an amine at the C2-position.

Materials:

  • 5-substituted-2-chloro-4-ethoxypyrimidine (from Protocol 1 or starting material) (1.0 eq)

  • Amine Nucleophile (R¹R²NH) (1.1 - 2.0 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Reagent Setup: In a sealable reaction vial equipped with a stir bar, dissolve the 2-chloropyrimidine substrate in NMP.

  • Nucleophile Addition: Add the amine nucleophile, followed by DIPEA.

  • Reaction: Seal the vial tightly and heat the mixture to 100-140 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Typical reaction times are 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate.

  • Washing: Combine the organic layers and wash thoroughly with water (to remove residual NMP/DMF) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 2-amino-5-substituted-4-ethoxypyrimidine.

Application to SAR Studies and Data Interpretation

By systematically applying these two protocols, a matrix-style library can be rapidly assembled. For example, reacting 10 distinct boronic acids in Protocol 1 followed by coupling each of the 10 resulting intermediates with 10 different amines in Protocol 2 yields a 100-member library. The biological data from this library provides direct insight into the SAR.

Table 1: Hypothetical SAR Data for a Kinase Inhibitor Program

Compound IDR¹ at C5 (from Suzuki)R² at C2 (from SNAr)Kinase IC₅₀ (µM)
LIB-001 Phenyl-NH-CH₃1.5
LIB-002 4-Fluorophenyl-NH-CH₃0.8
LIB-003 3-Pyridyl-NH-CH₃0.4
LIB-004 3-Pyridyl-NH-Cyclopropyl0.9
LIB-005 3-Pyridyl-NH-CH₂CH₂OH0.05
LIB-006 2-Thienyl-NH-CH₂CH₂OH0.12

Interpreting the SAR: From this hypothetical data, clear relationships emerge:

  • C5 Position (R¹): Introducing a hydrogen bond acceptor like the nitrogen in a pyridyl ring (LIB-003 vs. LIB-002) significantly improves potency, suggesting a key interaction in the target's active site.[15][16]

  • C2 Position (R²): While small alkyl groups are tolerated (LIB-004), introducing a hydroxyl group capable of hydrogen bonding (LIB-005 vs. LIB-003) dramatically increases activity by over an order of magnitude.[7] This points to a critical hydrogen bond donor/acceptor site in the binding pocket.

These insights are invaluable for designing the next generation of more potent and selective compounds.

Mandatory Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[17]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile solvents and powdered reagents.

  • Reagent Handling: Halogenated pyrimidines can be irritants and have unknown long-term toxicity; handle with care.[18][19] Palladium catalysts are toxic and flammable. Organoboron reagents should be handled in a well-ventilated area.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations.[20]

References

Application Note & Protocol: A Streamlined One-Pot Synthesis of 5-Bromo-2-chloro-4'-ethoxydiphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the efficient one-pot synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane, a crucial intermediate in the manufacturing of prominent pharmaceuticals like Dapagliflozin.[1][2][3] The described methodology circumvents the need for isolating sensitive intermediates, thereby enhancing operational simplicity and safety. The protocol is founded on a sequential Friedel-Crafts acylation followed by a reduction, beginning with the readily available 2-chloro-5-bromobenzoic acid.[4] This application note is tailored for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and expert commentary to ensure successful replication and understanding.

Introduction and Significance

5-Bromo-2-chloro-4'-ethoxydiphenylmethane is a key building block in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes.[1][3] Its molecular structure provides the necessary scaffold for the development of potent and selective therapeutic agents. Traditional synthetic routes can be multi-step processes involving the isolation of intermediates, which may be hazardous or unstable, leading to lower overall yields and increased production costs.[5] The one-pot methodology presented here consolidates two key transformations—Friedel-Crafts acylation and a subsequent reduction—into a single, continuous process, offering significant advantages in terms of efficiency, safety, and cost-effectiveness.[4]

Synthetic Strategy: A One-Pot Approach

The core of this protocol is a two-step sequence performed in a single reaction vessel. This strategy is designed to maximize efficiency and minimize the handling of intermediates.

Step 1: Friedel-Crafts Acylation. The synthesis commences with the conversion of 2-chloro-5-bromobenzoic acid into its more reactive acyl chloride derivative using a standard chlorinating agent like thionyl chloride or oxalyl chloride.[4][6] This acyl chloride then undergoes a Friedel-Crafts acylation reaction with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst to form the intermediate benzophenone.[6]

Step 2: Reduction. Without isolating the benzophenone intermediate, a reducing agent is introduced into the reaction mixture to reduce the ketone functionality to a methylene group, yielding the final product, 5-bromo-2-chloro-4'-ethoxydiphenylmethane.[4]

The elegance of this one-pot method lies in the careful selection of reagents and the control of reaction conditions, allowing both reactions to proceed sequentially in the same solvent system.[4]

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the logical flow of the synthesis and the underlying chemical transformations.

G cluster_0 One-Pot Synthesis Workflow A Start: 2-chloro-5-bromobenzoic acid B Step 1a: Acyl Chloride Formation (e.g., with Thionyl Chloride) A->B Add Chlorinating Agent C Step 1b: Friedel-Crafts Acylation (with Phenetole & Lewis Acid) B->C Add Phenetole & Catalyst D Intermediate: 5-bromo-2-chloro-4'-ethoxybenzophenone (Not Isolated) C->D Reaction Progress E Step 2: Reduction (e.g., with a Borohydride) D->E Add Reducing Agent F End Product: 5-bromo-2-chloro-4'-ethoxydiphenylmethane E->F Reaction Completion & Workup

Caption: A flowchart of the sequential one-pot synthesis.

G Chemical Reaction Pathway 2-chloro-5-bromobenzoic acid 2-chloro-5-bromobenzoic acid 2-chloro-5-bromobenzoyl chloride 2-chloro-5-bromobenzoyl chloride 2-chloro-5-bromobenzoic acid->2-chloro-5-bromobenzoyl chloride + SOCl2 Intermediate Ketone Intermediate Ketone 2-chloro-5-bromobenzoyl chloride->Intermediate Ketone + Phenetole, AlCl3 5-bromo-2-chloro-4'-ethoxydiphenylmethane 5-bromo-2-chloro-4'-ethoxydiphenylmethane Intermediate Ketone->5-bromo-2-chloro-4'-ethoxydiphenylmethane + Reducing Agent (e.g., NaBH4)

Caption: The chemical transformation pathway.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-chloro-5-bromobenzoic acid≥98%Standard chemical supplierStarting material.
Thionyl chloride (SOCl₂)≥99%Standard chemical supplierUsed for acyl chloride formation.
Dichloromethane (DCM)AnhydrousStandard chemical supplierSolvent. Must be dry.
Phenetole≥99%Standard chemical supplierAromatic nucleophile.
Aluminum chloride (AlCl₃)Anhydrous, ≥99%Standard chemical supplierLewis acid catalyst.
Sodium borohydride (NaBH₄)≥98%Standard chemical supplierReducing agent.
MethanolReagent GradeStandard chemical supplierFor quenching.
Hydrochloric acid (HCl)1 M solutionStandard chemical supplierFor workup.
Saturated sodium bicarbonatePrepared in-houseFor workup.
BrinePrepared in-houseFor workup.
Anhydrous magnesium sulfateStandard chemical supplierDrying agent.
EthanolReagent GradeStandard chemical supplierFor recrystallization.[7]
Step-by-Step Procedure

Step 1: Friedel-Crafts Acylation

  • Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination, which is critical for the efficiency of the Lewis acid catalyst.

  • Acyl Chloride Formation: Charge the flask with 2-chloro-5-bromobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 5 volumes). Begin stirring and cool the mixture to 0-5 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes. The addition is exothermic; maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the reaction is complete (monitor by TLC or LC-MS).

  • Acylation: Cool the reaction mixture back to 0-5 °C. In a separate flask, prepare a solution of phenetole (1.1 eq) in anhydrous DCM (2 volumes).

  • Carefully add anhydrous aluminum chloride (1.3 eq) to the main reaction flask in portions. This step is highly exothermic.

  • Add the phenetole solution dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.

  • Once the addition is complete, stir the reaction at room temperature for 4-6 hours until the formation of the benzophenone intermediate is complete (monitor by TLC or LC-MS).

Step 2: Reduction

  • Preparation: Cool the reaction mixture to 0-5 °C.

  • Addition of Reducing Agent: In a separate beaker, carefully prepare a slurry of sodium borohydride (1.5 eq) in a small amount of an appropriate solvent (e.g., isopropanol or carefully with methanol). Expert Tip: The choice of reducing agent and solvent is crucial. Borohydrides are effective for this transformation.[4]

  • Slowly and carefully add the reducing agent slurry to the reaction mixture. Control the addition rate to manage the exothermic reaction and gas evolution.

  • After the addition, allow the reaction to stir at room temperature for 2-4 hours, or until the reduction is complete (monitor by TLC or LC-MS).

Step 3: Workup and Purification

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of methanol, followed by 1 M HCl to neutralize any remaining reducing agent and decompose the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 5-bromo-2-chloro-4'-ethoxydiphenylmethane as a white solid.[7]

Mechanistic Considerations

The success of this one-pot synthesis hinges on understanding the underlying reaction mechanisms.

  • Friedel-Crafts Acylation: The Lewis acid (AlCl₃) activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich phenetole ring, primarily at the para position due to the ortho,para-directing effect of the ethoxy group. Unlike Friedel-Crafts alkylation, the acylium ion is resonance-stabilized and does not undergo rearrangement, ensuring a single acylation product.[8][9][10]

  • Reduction: The borohydride reagent delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the intermediate ketone. A subsequent protonation step during the acidic workup yields the final methylene bridge.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Low yield in acylation stepInactive Lewis acid due to moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Incomplete reductionInsufficient reducing agent or deactivation.Add a slight excess of the borohydride. Ensure the reaction is properly quenched before workup.
Formation of side productsOver-alkylation or side reactions.Maintain low temperatures during the addition of the Lewis acid and the electrophile.[11]
Difficult purificationImpurities from starting materials or side reactions.Ensure high purity of starting materials. Optimize recrystallization conditions (solvent, temperature).

Conclusion

The one-pot synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane via a sequential acylation-reduction pathway offers a robust and efficient alternative to traditional multi-step methods. By eliminating the need for intermediate isolation, this protocol enhances safety, reduces waste, and improves overall process economy, making it highly suitable for both laboratory-scale synthesis and potential industrial scale-up.

References

Application Notes & Protocols: Strategic Functionalization of 5-Bromo-2-chloro-4-ethoxypyrimidine for the Synthesis of Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 5-Bromo-2-chloro-4-ethoxypyrimidine, a pivotal building block for constructing complex halogenated and functionalized heterocyclic compounds. Pyrimidine scaffolds are central to the development of novel therapeutics, particularly in oncology as kinase inhibitors.[1] The unique electronic and steric arrangement of this substrate, featuring two distinct halogen atoms, allows for highly selective, sequential functionalization. We delve into the principles of its reactivity, offering detailed, field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel molecular entities.

Principles of Reactivity and Chemoselectivity

The synthetic value of this compound is rooted in the differential reactivity of its two carbon-halogen bonds. The electron-deficient nature of the pyrimidine ring activates both halogens toward transformations, but their positions and intrinsic bond properties dictate the outcome under specific reaction conditions.

  • C5-Bromo Bond: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[2][3] This trend is governed by bond dissociation energies, where the weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond.[3][4] This allows for highly chemoselective functionalization at the C5 position, leaving the C2-chloro group available for subsequent manipulation.[1][2]

  • C2-Chloro Bond: The C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr).[2][5] The strong electron-withdrawing effect of the adjacent ring nitrogens renders the C2 carbon exceptionally electrophilic, facilitating attack by nucleophiles (e.g., amines, alkoxides) to displace the chloride. This reactivity is generally orthogonal to the conditions used for palladium-catalyzed reactions at the C5 position.

This predictable dichotomy in reactivity enables a strategic, stepwise approach to the synthesis of di- and tri-substituted pyrimidines, as illustrated below.

G start This compound pd_condition Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) start->pd_condition C-Br > C-Cl reactivity snar_condition Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination) start->snar_condition C2 is electron-deficient c5_product C5-Functionalized Product (2-chloro-4-ethoxy-5-R-pyrimidine) pd_condition->c5_product c2_product C2-Functionalized Product (5-bromo-4-ethoxy-2-Nu-pyrimidine) snar_condition->c2_product

Figure 1: Chemoselective functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The higher reactivity of the C5-bromo bond is best exploited using palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids.[1] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex ox_add ox_add Oxidative Addition pd_r_complex R¹-Pd(II)L₂(R²) pd_complex->pd_r_complex transmetal transmetal Transmetalation pd_r_complex->pd0 red_elim red_elim Reductive Elimination product Pyr-R² (Product) red_elim->product substrate Pyr-Br (Substrate) substrate->ox_add boronic R²-B(OR)₂ boronic->transmetal base Base (e.g., K₂CO₃) base->transmetal

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv., e.g., 249.5 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 equiv., 276 mg, 2.0 mmol).[5][6]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[5]

  • Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv., 58 mg, 0.05 mmol).[2][6]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. A 4:1 to 10:1 ratio of organic solvent to water is typical.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][2]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).[5][6]

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-4-ethoxy-5-phenylpyrimidine.[1]

Table 1: Representative Suzuki-Miyaura Coupling Outcomes

Boronic Acid Partner Expected Product Typical Yield Range*
Phenylboronic acid 2-chloro-4-ethoxy-5-phenylpyrimidine 80-95%
4-Methoxyphenylboronic acid 2-chloro-4-ethoxy-5-(4-methoxyphenyl)pyrimidine 75-90%
3-Pyridylboronic acid 2-chloro-4-ethoxy-5-(pyridin-3-yl)pyrimidine 70-85%
Vinylboronic acid pinacol ester 2-chloro-4-ethoxy-5-vinylpyrimidine 65-80%

Yields are illustrative and based on similar substrates; optimization may be required.

Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with the C5-bromo position, providing access to valuable alkynylpyrimidine intermediates.[5] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[7][8]

Protocol 2.2: Sonogashira Coupling with Phenylacetylene

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv., 1.0 mmol) in anhydrous, degassed solvent (e.g., THF or DMF, 5 mL).[5]

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv., 21 mg, 0.03 mmol) and the copper co-catalyst, copper(I) iodide (CuI, 0.05 equiv., 9.5 mg, 0.05 mmol).[5]

  • Reagent Addition: Add the amine base (e.g., triethylamine (Et₃N), 2.0 equiv., 0.28 mL, 2.0 mmol) followed by the terminal alkyne (e.g., phenylacetylene, 1.1 equiv., 0.12 mL, 1.1 mmol) via syringe.[5]

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 60 °C) until completion.[5]

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

For the formation of C-N bonds at the C5 position, the Buchwald-Hartwig amination is a powerful tool. This reaction couples primary or secondary amines with the C-Br bond, selectively over the C-Cl bond.[4]

Protocol 2.3: Buchwald-Hartwig Amination with Morpholine

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk flask.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv., 1.0 mmol) and the amine (e.g., morpholine, 1.2 equiv., 0.11 mL, 1.2 mmol).[4]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.[2][4]

  • Reaction: Heat the reaction mixture with stirring to a temperature of 80-110 °C.[2]

  • Monitoring: Monitor reaction progress by LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.[2][4]

  • Purification: Concentrate the solution and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-chloro group can be selectively displaced by various nucleophiles, providing a complementary method for functionalization. This reaction is often performed after an initial cross-coupling at the C5 position.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification a0 Prepare Solution (Substrate in Solvent) a1 Add Nucleophile & Base (if needed) a0->a1 a2 Heat Reaction (Reflux) a1->a2 a3 Monitor Progress (TLC / LC-MS) a2->a3 b0 Cool to RT a3->b0 b1 Quench / Dilute (e.g., with water) b0->b1 b2 Extract with Organic Solvent b1->b2 b3 Wash, Dry, Concentrate b2->b3 c0 Purify via Column Chromatography b3->c0 c1 Characterize Product c0->c1

Figure 3: General experimental workflow for SNAr reactions.

Protocol 3.1: General Protocol for Amination via SNAr

  • Preparation: In a round-bottom flask, dissolve the pyrimidine substrate (e.g., this compound, 1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).[2]

  • Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.) if the amine is provided as a salt.[2]

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude material can be purified by recrystallization or column chromatography.

Application Case Study: Sequential Synthesis of a Kinase Inhibitor Scaffold

The true power of this compound lies in the ability to perform sequential, site-selective reactions. Here, we outline a synthetic strategy to a 2,5-disubstituted pyrimidine scaffold, a common core in many kinase inhibitors.

G start 5-Bromo-2-chloro- 4-ethoxypyrimidine step1 Step 1: Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) C5-Position start->step1 boronic Ar¹-B(OH)₂ boronic->step1 amine H-N(R)₂ step2 Step 2: SNAr (Heat, Solvent) C2-Position amine->step2 intermediate Intermediate: 2-chloro-5-Ar¹- 4-ethoxypyrimidine intermediate->step2 final_product Final Product: 2-N(R)₂-5-Ar¹- 4-ethoxypyrimidine step1->intermediate step2->final_product

Figure 4: Sequential synthesis of a 2,5-disubstituted pyrimidine scaffold.

This two-step process first utilizes a Suzuki-Miyaura coupling to install an aryl group (Ar¹) at the C5 position. The resulting 2-chloro-5-aryl-4-ethoxypyrimidine intermediate is then subjected to an SNAr reaction with a desired amine to install the final substituent at the C2 position, yielding a highly functionalized product. This strategy provides a modular and efficient route to build libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex halogenated heterocycles. The pronounced differential reactivity of its C5-bromo and C2-chloro substituents allows for predictable and selective functionalization through a variety of modern synthetic methodologies. The protocols and strategic insights presented herein provide a robust foundation for researchers to design and execute efficient synthetic routes to novel pyrimidine derivatives for applications in medicinal chemistry, materials science, and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the specific challenges you may encounter when performing Suzuki-Miyaura cross-coupling reactions with 5-bromo-2-chloro-4-ethoxypyrimidine. This versatile building block is crucial in medicinal chemistry, but its unique structure presents distinct optimization challenges. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields.

The core challenge with this substrate lies in its two distinct halogen atoms: a bromine at the C5 position and a chlorine at the C2 position. In palladium-catalyzed cross-coupling, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[1] This inherent reactivity difference is advantageous, allowing for chemoselective coupling at the more reactive C5-bromo position while leaving the C2-chloro site available for subsequent transformations.[1][2] However, achieving high yield and perfect selectivity requires careful control over catalysts, reagents, and conditions.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Q1: My Suzuki coupling yield is low or the reaction is failing completely. What are the primary causes and how do I fix it?

A1: A low or non-existent yield is the most common issue and can usually be traced to one of four areas: catalyst integrity, reagent quality, suboptimal conditions, or inherent substrate challenges. A systematic approach is the best way to diagnose the problem.

Core Causes & Recommended Solutions:

  • Catalyst Inactivation: The Pd(0) active species is the heart of the reaction and is highly sensitive to oxygen.[3] Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[4][5]

    • Solution: Ensure your entire process is conducted under a strict inert atmosphere (Argon or Nitrogen). All solvents and aqueous solutions must be rigorously degassed before use—either by bubbling with inert gas for 15-20 minutes or using several freeze-pump-thaw cycles.[3] If catalyst deactivation by the pyrimidine nitrogen is suspected, switching to a bulkier ligand can sterically hinder this unwanted coordination.[6]

  • Poor Reagent Quality: Boronic acids can degrade over time, particularly through dehydration to form inactive boroxine trimers or through protodeboronation.[3][7]

    • Solution: Use fresh, high-purity boronic acid. If the quality is uncertain, consider converting it to a more stable pinacol ester or MIDA boronate, which can be more robust during the reaction.[7] Ensure all solvents are anhydrous (if required by the protocol) and properly degassed.[7]

  • Ineffective Base or Solvent System: The base is not just a proton scavenger; it is essential for activating the boronic acid to facilitate the transmetalation step.[8] Its effectiveness is highly dependent on its solubility in the chosen solvent.

    • Solution: Screen different bases. For heteroaryl halides, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ often outperform weaker ones like Na₂CO₃.[1][4] Employing a biphasic solvent system, such as 1,4-dioxane/water or THF/water, can significantly improve the solubility of the base and facilitate the reaction.[3][9]

  • Suboptimal Temperature: The reaction temperature must be high enough to drive the oxidative addition but not so high that it causes degradation of the catalyst, substrates, or products.

    • Solution: Perform a temperature screen, typically from 80 °C to 110 °C.[2] For particularly stubborn couplings, microwave irradiation can be highly effective, often shortening reaction times and improving yields.[10][11]

Below is a logical workflow for troubleshooting low-yield reactions.

G start Low Yield (<30%) or No Reaction check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Degassed Solvents? - Stored Catalyst Correctly? start->check_reagents check_atmosphere 2. Confirm Inert Atmosphere - Proper degassing? - Positive Ar/N2 pressure? check_reagents->check_atmosphere Reagents OK optimize_conditions 3. Optimize Reaction Conditions check_atmosphere->optimize_conditions Atmosphere OK screen_base Screen Base (K3PO4, Cs2CO3, KF) optimize_conditions->screen_base screen_catalyst Screen Catalyst/Ligand (e.g., XPhos, SPhos) optimize_conditions->screen_catalyst screen_solvent Screen Solvent (Dioxane/H2O, Toluene, THF) optimize_conditions->screen_solvent adjust_temp Adjust Temperature (80-110 °C or Microwave) optimize_conditions->adjust_temp success Yield Improved screen_base->success screen_catalyst->success screen_solvent->success adjust_temp->success G cluster_cycle Suzuki Catalytic Cycle OA Oxidative Addition PdII_A R1-Pd(II)-X (L2) OA->PdII_A TM Transmetalation PdII_B R1-Pd(II)-R2 (L2) TM->PdII_B RE Reductive Elimination Pd0 L2Pd(0) (Active Catalyst) RE->Pd0 + R1-R2 (Product) Pd0->OA + R1-X PdII_A->TM + [R2-B(OR)3]- PdII_B->RE

References

Troubleshooting low yields in Buchwald-Hartwig amination of pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-N bond-forming reaction. Pyrimidines, being electron-deficient and possessing coordinating nitrogen atoms, can present unique challenges.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high yields and reproducible results in your experiments.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields in the Buchwald-Hartwig amination of pyrimidines can stem from a variety of factors. This section is structured to help you systematically identify and address the root cause of the issue.

Problem 1: No Reaction or Very Low Conversion of Starting Material

This is a common and frustrating issue, often pointing to a fundamental problem with the catalytic system or reaction setup.

Initial Checks:

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[1][2] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the solvent was thoroughly degassed.

  • Reagent Purity: Impurities in the pyrimidine halide, amine, or solvent can poison the catalyst.[1] Ensure all reagents are of high purity and that solvents are anhydrous. Water, in particular, can deactivate the catalyst.[3]

Troubleshooting Workflow:

If the initial checks do not resolve the issue, follow this systematic approach:

Troubleshooting_Low_Conversion cluster_catalyst Catalyst System Optimization cluster_base Base Selection start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst Primary Check base Re-evaluate Base catalyst->base No Improvement success Improved Yield catalyst->success Success ligand Screen Ligands (e.g., XPhos, RuPhos) catalyst->ligand solvent Check Solvent base->solvent No Improvement base->success Success strong_base Try Stronger Base (e.g., NaOtBu, LHMDS) base->strong_base temperature Optimize Temperature solvent->temperature No Improvement solvent->success Success temperature->success Success precatalyst Use a Pre-catalyst (e.g., G3/G4 Palladacycles) ligand->precatalyst pd_source Verify Pd Source Quality precatalyst->pd_source weaker_base Try Weaker Base for sensitive substrates (e.g., K3PO4, Cs2CO3) strong_base->weaker_base

Caption: Troubleshooting workflow for low conversion.

In-Depth Analysis:

  • Catalyst and Ligand Selection: The choice of ligand is paramount. For electron-deficient pyrimidines, sterically hindered and electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle.[1]

    • Why? Bulky ligands promote the reductive elimination step and prevent the formation of inactive catalyst dimers. Electron-rich ligands enhance the rate of oxidative addition, which is often the rate-limiting step for less reactive aryl chlorides.[2]

    • Recommendation: Screen a panel of ligands. Start with commonly successful biarylphosphine ligands like XPhos, SPhos, or RuPhos. For particularly challenging couplings, consider N-heterocyclic carbene (NHC) ligands.[4][5][6]

  • Palladium Source and Pre-catalysts: The source and activation of palladium are critical.

    • Why? Using Pd(OAc)₂ or Pd₂(dba)₃ requires in situ reduction to the active Pd(0) species, which can be inconsistent. Pre-catalysts, such as palladacycles (e.g., XPhos Pd G3), provide a more reliable and efficient generation of the active catalyst.[3][7]

    • Recommendation: If using a Pd(II) source, ensure its quality. For more reproducible results, switch to a commercially available pre-catalyst.[7]

  • Base Selection: The base plays a crucial role in the deprotonation of the amine.[8]

    • Why? The choice of base is highly dependent on the pKa of the amine and the solvent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[3] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, though this might require higher temperatures.[9]

    • Recommendation: NaOtBu is a good starting point. If substrate decomposition is observed, switch to a weaker inorganic base. The solubility of the base is also important; Cs₂CO₃ often has better solubility in organic solvents than K₃PO₄.[7]

  • Solvent Effects: The solvent must be anhydrous and capable of dissolving the reagents.[1]

    • Why? The polarity of the solvent can influence the reaction rate and outcome.[8][10] Toluene and dioxane are common choices.[1][3] It is crucial to avoid solvents like acetonitrile or pyridine that can coordinate to the palladium and inhibit catalysis.[9]

    • Recommendation: Anhydrous toluene is a robust starting point.[3] If solubility is an issue, 1,4-dioxane can be used, but be mindful of its higher boiling point and potential to form peroxides.[1]

ParameterRecommendationRationale
Ligand Start with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos).Promotes oxidative addition and reductive elimination, crucial for electron-deficient pyrimidines.[1][3]
Palladium Source Use a pre-catalyst (e.g., XPhos Pd G3).Ensures consistent and efficient generation of the active Pd(0) species.[3][7]
Base NaOtBu for most applications; K₃PO₄ or Cs₂CO₃ for base-sensitive substrates.Strong bases are generally more effective, but weaker bases offer better functional group tolerance.[3][9]
Solvent Anhydrous toluene or 1,4-dioxane.Good balance of solubility and non-coordinating properties.[1][3]
Problem 2: Significant Formation of Side Products

The appearance of side products indicates that a competing reaction pathway is occurring.

  • Hydrodehalogenation: The replacement of the halide on the pyrimidine with a hydrogen atom is a common side reaction.[2]

    • Cause: This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways such as β-hydride elimination from the amine or reaction with trace water.[2]

    • Solution: This is often a ligand-dependent issue. Screening different phosphine ligands can minimize this side reaction.[9] Ensuring strictly anhydrous conditions is also critical.[2]

  • Homocoupling of the Amine (Biaryl Formation): This can be an issue, particularly with primary amines.

    • Cause: This side reaction can be promoted by certain catalyst systems.

    • Solution: Optimizing the catalyst-to-ligand ratio and the stoichiometry of the reagents can help suppress this pathway. A thorough screen of reaction conditions may be necessary.

Problem 3: Inconsistent Results or Poor Reproducibility

Inconsistent outcomes often point to subtle variations in reaction setup or reagent quality.

  • Cause: The most common culprits are variations in catalyst activity (especially when generated in situ), inconsistent inert atmosphere, and variable purity of reagents (particularly the base and solvent).

  • Solution:

    • Use a Pre-catalyst: This will provide more consistent generation of the active catalytic species.[3][7]

    • Standardize Procedures: Develop a strict, standardized protocol for degassing the solvent and setting up the reaction under an inert atmosphere.

    • Reagent Quality Control: Use high-purity reagents from a reliable source. Ensure the base is anhydrous and stored properly.

Frequently Asked Questions (FAQs)

Q1: My chloropyrimidine is unreactive. What should I do?

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[2][11] To improve reactivity:

  • Switch to a more electron-rich and bulky ligand. This will accelerate the oxidative addition step.[9]

  • Use a pre-catalyst for more reliable formation of the active catalyst.[7]

  • Increase the reaction temperature. [3]

  • If possible, switch to the analogous bromopyrimidine or pyrimidine triflate , which are generally more reactive.[9]

Q2: I'm seeing low yields with a pyrimidine iodide. Isn't iodide supposed to be the most reactive halide?

While counterintuitive based on other cross-coupling reactions, aryl iodides can be problematic in Buchwald-Hartwig aminations.[9] The iodide anion generated during the reaction can act as a catalyst inhibitor by forming stable, off-cycle palladium complexes.[7] The general reactivity order for the aryl halide in this reaction is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[7]

Q3: How do I achieve regioselective amination on a dihalopyrimidine (e.g., 2,4-dichloropyrimidine)?

Achieving regioselectivity is a significant challenge. Generally, the 2-position of the pyrimidine ring is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition than the 4-position.[2] However, the outcome can be highly dependent on the specific substrates, catalyst, and reaction conditions. Recent studies have shown that high regioselectivity can be achieved by carefully tuning the catalyst and base. For instance, selective amination at the C-2 position of 2,4-dichloropyridine has been reported using a Xantphos-based catalyst.[12]

Q4: Can microwave irradiation be used to improve yields?

Yes, microwave irradiation can be an effective tool to accelerate the reaction and improve yields, particularly for sluggish couplings.[3] It allows for rapid heating to elevated temperatures, which can overcome activation barriers.

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol provides a starting point for the amination of a chloropyrimidine with a secondary amine. Optimization of the ligand, base, and temperature may be required for specific substrates.

Materials:

  • Chloropyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the chloropyrimidine, amine, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

graphprotocol A 1. Add Solids to Flask (Pyrimidine, Amine, Pre-catalyst, Base) under Inert Atmosphere B 2. Add Anhydrous, Degassed Toluene A->B C 3. Heat to 100 °C with Stirring B->C D 4. Monitor Reaction Progress (TLC/LC-MS) C->D E 5. Cool and Perform Aqueous Workup D->E F 6. Purify by Column Chromatography E->F G Product F->G

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalyst selection and troubleshooting of cross-coupling reactions involving 5-Bromo-2-chloro-4-ethoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of functionalizing this versatile heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving selective cross-coupling with this compound?

The principal challenge is achieving chemoselectivity. This substrate has two distinct halogen atoms: a bromine at the C5 position and a chlorine at the C2 position. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.[1][2] This inherent difference in reactivity forms the basis for selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations.[1][3][4] However, achieving high selectivity is critically dependent on the careful optimization of reaction conditions to prevent competitive reactions at the C-Cl bond.[3]

Q2: Which halogen is more reactive on the this compound core?

The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position in palladium-catalyzed cross-coupling reactions.[2][3] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the oxidative addition step in the catalytic cycle. This reactivity difference is the cornerstone of achieving selective functionalization at the C5 position.

Q3: How does the 4-ethoxy group influence the cross-coupling reaction?

The ethoxy group at the C4 position is an electron-donating group. This property increases the electron density of the pyrimidine ring, which can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted pyrimidine. However, the substantial difference in reactivity between the C-Br and C-Cl bonds is generally sufficient to ensure selective coupling at the C5-position with appropriate catalyst and ligand selection.[1]

Q4: Which cross-coupling reactions are most suitable for the selective functionalization of this substrate?

Several cross-coupling reactions are highly effective for the selective functionalization of this compound at the C5 position. The choice of reaction is dictated by the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.[1]

  • Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.[1]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide array of primary and secondary amines.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield in the Cross-Coupling Reaction

A low or non-existent yield is a common issue that can stem from several factors related to the catalyst system, reagents, or reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and the formation of inactive species.[5]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the palladium center and promote the desired catalytic cycle.[3]

  • Inactive Catalyst Source: The palladium precatalyst may be old or decomposed.

    • Solution: Use a fresh batch of the precatalyst. For Pd(II) sources like Pd(OAc)₂, ensure efficient in situ reduction to the active Pd(0) species.[3]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation and reductive elimination steps.

    • Solution: Screen a panel of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[5] Ensure the use of anhydrous, deoxygenated solvents like toluene, 1,4-dioxane, or THF.[5]

  • Inadequate Temperature: The reaction temperature may be too low for the catalyst to be active or too high, leading to decomposition.

    • Solution: Optimize the reaction temperature. If catalyst decomposition is suspected, try running the reaction at a lower temperature.

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low or No Yield catalyst Catalyst System Check Inactive Pd source? Inappropriate ligand? start->catalyst Evaluate conditions Reaction Conditions Check Suboptimal Base? Incorrect Solvent? Temperature too high/low? catalyst->conditions If catalyst is OK sol_catalyst Solution | Use fresh precatalyst. | Screen bulky, electron-rich phosphine or NHC ligands. catalyst->sol_catalyst reagents Reagent Quality Check Impure starting materials? Boronic acid decomposition? conditions->reagents If conditions are OK sol_conditions Solution | Screen K₂CO₃, K₃PO₄, Cs₂CO₃. | Use anhydrous, deoxygenated solvent. | Adjust temperature. conditions->sol_conditions side_reactions Side Reaction Check Dehalogenation? Homocoupling? reagents->side_reactions If reagents are pure sol_reagents Solution | Purify starting materials. | Use fresh boronic acid or a more stable pinacol ester. reagents->sol_reagents sol_side_reactions Solution | Use milder base or different ligand. | Reduce Cu(I) loading (Sonogashira). side_reactions->sol_side_reactions

Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.

Issue 2: Poor Chemoselectivity (Reaction at the C-Cl bond)

While the C-Br bond is more reactive, certain conditions can promote undesired coupling at the C-Cl position, leading to a mixture of products.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide enough energy to overcome the higher activation barrier for C-Cl bond cleavage.

    • Solution: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed. Run the reaction at the lowest temperature that provides a reasonable rate.[3]

  • Highly Reactive Catalyst System: Some catalyst systems, particularly those with very electron-rich and bulky ligands designed for C-Cl bond activation, may be too reactive and override the inherent selectivity.

    • Solution: For selective C-Br coupling, start with less reactive, "standard" ligands like PPh₃ or dppf before moving to more specialized ligands if necessary.

Issue 3: Formation of Homocoupled Byproducts

Homocoupling is a common side reaction where two molecules of the same coupling partner react, consuming starting materials and complicating purification.[3]

Potential Causes & Solutions:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of organoboron reagents in Suzuki reactions.[3]

    • Solution: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[3]

  • Use of Pd(II) Precatalysts: The in situ reduction of Pd(II) to Pd(0) can sometimes be inefficient and lead to side reactions.

    • Solution: Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the reduction step.[3]

  • Slow Transmetalation: A slow transmetalation step can allow for side reactions to occur.

    • Solution: Ensure the chosen base is effective for the specific coupling reaction. For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.[3]

Catalyst and Condition Selection Tables

The following tables provide recommended starting conditions for the selective coupling at the C5-position of this compound. These are general guidelines and may require optimization for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

ParameterRecommended ConditionsRationale & Notes
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is a stable Pd(II) precatalyst.
Ligand PPh₃, dppf, SPhos, XPhosFor challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos may be required.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield.
Solvent 1,4-Dioxane/H₂O, Toluene/EtOH/H₂OA protic co-solvent is often necessary for efficient transmetalation.[6]
Temperature 80-100 °COptimization may be required based on the reactivity of the boronic acid.

Table 2: Sonogashira Coupling (C-C Triple Bond Formation)

ParameterRecommended ConditionsRationale & Notes
Palladium Precatalyst PdCl₂(PPh₃)₂A standard and effective precatalyst for Sonogashira reactions.
Co-catalyst CuI (1-10 mol%)Copper(I) iodide is typically used to facilitate the transmetalation step. Copper-free protocols exist and can be beneficial to avoid alkyne homocoupling.[5]
Base Et₃N, i-Pr₂NHAn amine base is used to neutralize the H-X byproduct and deprotonate the alkyne.
Solvent THF, DMFAnhydrous, degassed solvents are crucial for success.
Temperature Room Temperature to 50 °CGenerally milder conditions are required compared to Suzuki coupling.

Table 3: Buchwald-Hartwig Amination (C-N Bond Formation)

ParameterRecommended ConditionsRationale & Notes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Both are common and effective precatalysts.
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are essential for efficient C-N bond formation.[2]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, 1,4-Dioxane, or THFAnhydrous solvents are critical.[1]
Temperature 80-110 °CHigher temperatures are often required for C-N coupling.[1]

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a starting point and should be optimized for specific substrates.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[1]

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%).[1]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.[1]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water.[1] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Reactants & Base to Schlenk Flask inert Evacuate & Backfill with Inert Gas (3x) reagents->inert catalyst Add Palladium Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool to RT & Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify

Caption: General experimental workflow for cross-coupling reactions.

References

Managing impurities in the synthesis of 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of 5-Bromo-2-chloro-4-ethoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. We will delve into the common challenges encountered during its synthesis, focusing on the identification, management, and prevention of impurities to ensure the highest quality material for your downstream applications.

Section 1: The Synthetic Pathway: An Overview

The most common and efficient route to this compound involves the selective nucleophilic aromatic substitution (SNAr) on a dihalogenated precursor, 5-Bromo-2,4-dichloropyrimidine. The electron-deficient nature of the pyrimidine ring, further activated by two nitrogen atoms, facilitates this reaction.

The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This inherent reactivity difference is the cornerstone of a selective synthesis.[1][2] The reaction is typically performed by treating 5-Bromo-2,4-dichloropyrimidine with a controlled amount of sodium ethoxide in a suitable solvent system.

Synthesis_Pathway cluster_reactants Reactants cluster_product Desired Product A 5-Bromo-2,4-dichloropyrimidine C This compound A->C SNAr at C4 Ethanol or THF, 0°C to RT B Sodium Ethoxide (NaOEt) (1.0-1.1 equiv.) B->C Nucleophile

Caption: Primary synthetic route to this compound.

Section 2: Common Impurities: Identification and Origin

Effective troubleshooting begins with understanding the potential side reactions. During the synthesis of this compound, several key impurities can arise from incomplete reaction, over-reaction, or contamination.

Impurity_Formation Start 5-Bromo-2,4-dichloropyrimidine Product This compound Start->Product + 1 eq. NaOEt (Main Reaction) Hydrolysis Impurity B: 5-Bromo-2-chloro-4-hydroxypyrimidine Start->Hydrolysis + H₂O (Hydrolysis) Isomer Impurity C: 5-Bromo-4-chloro-2-ethoxypyrimidine Start->Isomer + 1 eq. NaOEt (Minor Pathway) OverReaction Impurity A: 5-Bromo-2,4-diethoxypyrimidine Product->OverReaction + Excess NaOEt (Over-reaction)

Caption: Formation pathways for the desired product and common impurities.

Impurity Profile Summary
Impurity NameStructureMolecular Weight ( g/mol )OriginKey Analytical Signature
Unreacted Starting Material 5-Bromo-2,4-dichloropyrimidine228.86Incomplete reactionUnique signals in NMR; Distinct m/z in MS; Lower Rf on TLC
Impurity A: 5-Bromo-2,4-diethoxypyrimidineC₈H₁₁BrN₂O₂247.10Over-reaction with excess sodium ethoxideAbsence of C-Cl bond; Two distinct ethoxy signals in NMR; Higher m/z in MS
Impurity B: 5-Bromo-2-chloro-4-hydroxypyrimidineC₄H₂BrClN₂O209.43Reaction with residual waterAbsence of ethoxy group in NMR; Potential for broad -OH peak; Lower m/z in MS
Impurity C: 5-Bromo-4-chloro-2-ethoxypyrimidineC₆H₆BrClN₂O237.49Non-selective reaction at the C2 positionDifferent chemical shifts for pyrimidine proton and ethoxy group in NMR compared to the desired product

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction is sluggish and TLC/HPLC analysis shows a significant amount of unreacted 5-Bromo-2,4-dichloropyrimidine. What are the likely causes?

A1: An incomplete reaction is typically traced back to the activity of the nucleophile or the reaction conditions.

  • Causality: Sodium ethoxide is hygroscopic and can be partially hydrolyzed to sodium hydroxide and ethanol if not handled under strictly anhydrous conditions. Sodium hydroxide is not a potent enough nucleophile to drive this SNAr reaction efficiently.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly prepared sodium ethoxide or a recently purchased, properly stored commercial solution. If using solid, ensure it is a fine, free-flowing powder and not clumped.

    • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Temperature Control: While the reaction is often initiated at 0°C to control selectivity, it may require warming to room temperature to proceed to completion. Monitor the reaction by TLC or HPLC every 30-60 minutes before deciding to quench.

Q2: I've isolated a major byproduct identified as 5-Bromo-2,4-diethoxypyrimidine. How can I prevent its formation?

A2: The formation of the di-ethoxy impurity is a classic example of over-reaction due to poor stoichiometric control or excessive reaction temperature/time.

  • Causality: While the C4 position is more reactive, the C2 position will eventually react with a strong nucleophile like sodium ethoxide, especially if it is present in excess or if the reaction is driven by heat.[3]

  • Preventative Measures:

    • Stoichiometry is Key: Use a slight excess, but no more than 1.05-1.1 equivalents, of sodium ethoxide. Carefully weigh your reagents.

    • Controlled Addition: Add the sodium ethoxide solution dropwise to the solution of 5-Bromo-2,4-dichloropyrimidine at a low temperature (e.g., 0°C) to dissipate the exothermic heat of reaction and maintain selectivity.

    • Monitor Closely: As the reaction nears completion (disappearance of starting material), prepare to quench it promptly to avoid the slower formation of the di-substituted product.

Q3: My mass spectrum shows a peak corresponding to a hydroxylated species, and the NMR lacks the characteristic ethoxy signals. What happened?

A3: This strongly indicates the formation of 5-Bromo-2-chloro-4-hydroxypyrimidine due to hydrolysis.

  • Causality: Dichloropyrimidines are susceptible to hydrolysis in the presence of water, especially under basic or acidic conditions that might arise during the reaction or workup.[4][5] The C4 position is again the most likely site of attack by water.

  • Troubleshooting & Prevention:

    • Solvent Purity: Use anhydrous grade solvents. If you suspect water contamination, solvents can be dried over molecular sieves.

    • Reagent Water Content: As mentioned in Q1, ensure your sodium ethoxide has not been compromised by moisture.

    • Workup Conditions: Quench the reaction with a non-aqueous or minimally aqueous method if possible. For example, quenching with ammonium chloride solution should be done at low temperature, and the extraction into an organic solvent should be performed swiftly.

Section 4: Analytical Protocols for Quality Control

Rigorous analytical chemistry is essential for confirming the structure of your product and quantifying its purity.[6][7]

Table: Expected Analytical Data
Compound¹H NMR (CDCl₃) Expected Shifts (ppm)¹³C NMR (CDCl₃) Expected Shifts (ppm)Mass Spec (EI or ESI) Expected m/z [Isotope Pattern]
This compound ~8.3 (s, 1H), ~4.5 (q, 2H), ~1.4 (t, 3H)~168, ~160, ~158, ~108, ~64, ~14236/238/240 [M]+ (Characteristic Br/Cl pattern)
5-Bromo-2,4-dichloropyrimidine ~8.7 (s, 1H)~162, ~160, ~159, ~120227/229/231 [M]+ (Characteristic Br/Cl₂ pattern)
5-Bromo-2,4-diethoxypyrimidine ~8.1 (s, 1H), ~4.4 (q, 2H), ~4.3 (q, 2H), ~1.4 (t, 3H), ~1.3 (t, 3H)~165, ~163, ~159, ~95, ~63, ~62, ~14.5, ~14.0246/248 [M]+ (Characteristic Br pattern)
Experimental Protocols

1. NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the purified, dry compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H).[7]

2. Mass Spectrometry (MS) Sample Preparation:

  • Prepare a dilute solution of the sample (0.1-1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • For Electrospray Ionization (ESI-MS), the sample is infused directly. For Electron Impact (EI-MS), the sample is introduced via a direct insertion probe or GC-MS.

  • Observe the molecular ion peak cluster. The presence of one bromine (⁷⁹Br/⁸¹Br) and one chlorine (³⁵Cl/³⁷Cl) atom will result in a characteristic cluster of peaks for the molecular ion [M]+.[6]

Section 5: Purification Protocols

If analysis reveals the presence of impurities, a robust purification strategy is required.

Purification_Workflow Start Crude Product Analysis (TLC / HPLC) Decision1 Purity > 95%? Single major spot? Start->Decision1 Decision2 Impurities have different polarity? Decision1->Decision2 No Recrystallize Recrystallization Decision1->Recrystallize Yes Column Flash Column Chromatography Decision2->Column Yes Reanalyze Re-analyze purity Decision2->Reanalyze No (Re-evaluate synthesis) End Final Product (Purity > 99%) Recrystallize->End Column->End

Caption: Decision workflow for purification of the crude product.

Protocol 1: Recrystallization

This method is most effective for removing small amounts of impurities when the crude product is already of relatively high purity (>95%).

  • Solvent Selection: Ethanol or isopropanol are often suitable solvents. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Further cool the flask in an ice bath for 30-60 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This is the method of choice for separating mixtures with components of different polarities, such as separating the product from unreacted starting material or the di-ethoxy byproduct.

  • System Preparation:

    • Select an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) by analyzing the crude mixture on TLC plates to achieve good separation between the product spot and impurity spots.

    • Pack a silica gel column with the chosen eluent.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Adsorb the crude mixture onto a small amount of silica gel (dry loading) or load the concentrated solution directly onto the column (wet loading).

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[8]

Section 6: Frequently Asked Questions (FAQs)

Q: What is the expected yield for this reaction? A: With proper control of stoichiometry and conditions, yields for this SNAr reaction can be quite high, often in the range of 80-95%.

Q: How should I store the final product, this compound? A: The compound is a stable solid. It should be stored in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated for long-term storage.

Q: What are the primary safety hazards associated with this synthesis? A: 5-Bromo-2,4-dichloropyrimidine is an irritant. Sodium ethoxide is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

Technical Support Center: Recrystallization of 5-bromo-2-chloro-4'-ethoxydiphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for the purification of 5-bromo-2-chloro-4'-ethoxydiphenylmethane (CAS 461432-23-5), a key intermediate in the synthesis of Dapagliflozin[1][2]. The following protocols, troubleshooting guides, and FAQs are designed for researchers, chemists, and drug development professionals to address common and complex challenges encountered during the recrystallization process.

Section 1: Physicochemical Profile & Key Considerations

Understanding the fundamental properties of 5-bromo-2-chloro-4'-ethoxydiphenylmethane is critical for designing an effective purification strategy. The molecule's structure, featuring a halogenated diphenylmethane core with an ethoxy group, dictates its solubility and crystalline behavior.

A crucial consideration is the compound's melting point, which directly impacts solvent selection. The boiling point of the chosen solvent must be lower than the compound's melting point to prevent "oiling out," a phenomenon where the solute melts in the hot solvent instead of dissolving[3][4]. There is some variability in the reported melting point for this compound, which may be due to different polymorphic forms or the presence of impurities. The most commonly cited range is 41-43°C.

Table 1: Physicochemical Data for 5-bromo-2-chloro-4'-ethoxydiphenylmethane

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄BrClO[5]
Molecular Weight 325.63 g/mol [2]
Appearance White to off-white crystalline solid or low-melting solid[1][2][6]
Melting Point 41-43°C[2]
Boiling Point 392.98°C at 760 mmHg[5]
Solubility Soluble: Dichloromethane, Ethanol, Toluene. Slightly Soluble: Acetonitrile, DMSO, Methanol. Insoluble: Water.[2][6][7][8][9]

Section 2: Recommended Recrystallization Protocols

Based on the compound's solubility profile, two primary methods are recommended. The choice depends on the nature and quantity of impurities. A preliminary small-scale test is always advised to determine the optimal solvent system for a specific batch[10][11].

Protocol A: Single-Solvent Recrystallization with Ethanol

This is the most direct method and is effective when the impurities have significantly different solubility in ethanol compared to the target compound. One patent specifically notes the use of ethanol for recrystallization to obtain the pure product[12].

Step-by-Step Methodology:

  • Dissolution: Place the crude 5-bromo-2-chloro-4'-ethoxydiphenylmethane in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling stick or magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of hot ethanol incrementally until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution upon cooling[13].

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel[4][14].

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals[4]. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery[14].

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel[14].

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities adhered to the crystal surfaces. Causality: Using ice-cold solvent minimizes the redissolving of the purified product during the wash[13].

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Protocol B: Solvent/Anti-Solvent Recrystallization (Dichloromethane/Ethanol)

This method is particularly useful when no single solvent provides the ideal solubility profile (highly soluble when hot, poorly soluble when cold). Here, the compound is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) is added to induce crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in the minimum amount of dichloromethane at room temperature.

  • Addition of Anti-Solvent: While stirring, slowly add ethanol (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The gradual decrease in solubility will induce crystallization. Subsequently, cool in an ice-water bath to complete the process.

  • Collection, Washing, & Drying: Follow steps 5-7 from Protocol A, using an ice-cold mixture of dichloromethane and ethanol (in the approximate final ratio) for the washing step.

Section 3: Troubleshooting Guide (Q&A)

Q: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: Oiling out occurs when the solute comes out of the concentrated solution at a temperature above its melting point[3]. Given the low melting point of 5-bromo-2-chloro-4'-ethoxydiphenylmethane (~42°C), this is a common risk.

  • Cause: The boiling point of your solvent may be too high, or the solution is too concentrated.

  • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point. Then, allow the solution to cool much more slowly. You can try insulating the flask to prolong the cooling period. If the problem persists, consider switching to a lower-boiling point solvent or using the solvent/anti-solvent method at a lower temperature[3][15].

Q: No crystals have formed, even after cooling in an ice bath. What should I do?

A: This is typically due to either using too much solvent or the formation of a supersaturated solution[3][15].

  • Solution 1 (Excess Solvent): If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent to re-concentrate it. Then, attempt the cooling process again[15].

  • Solution 2 (Supersaturation): A supersaturated solution needs a nucleation site to begin crystallization. You can induce crystallization by:

    • Scratching: Gently scratch the inner surface of the flask just below the liquid level with a glass rod. The microscopic scratches provide a surface for crystals to form[13][14].

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This acts as a template for crystal growth[13].

Q: My final yield is very low. How can I improve recovery?

A: Low yield is a frequent issue in recrystallization and can stem from several factors.

  • Possible Causes & Solutions:

    • Excess Solvent: As mentioned, using too much solvent is the most common cause. Always use the minimum amount required for dissolution at the solvent's boiling point[13].

    • Premature Filtration: If you performed a hot filtration, some product may have crystallized in the funnel. Ensure the solution and apparatus are kept hot, and slightly dilute the solution before filtering[3].

    • Incomplete Crystallization: Ensure the solution is cooled for a sufficient time in an ice bath.

    • Excessive Washing: While washing is necessary, using too much cold solvent or solvent that is not sufficiently chilled can dissolve a significant portion of your product[13][14]. Use only a minimal amount of ice-cold solvent for rinsing.

Q: The purified crystals are colored, but the literature says the compound is white. What should I do?

A: Colored impurities are common. If the color persists after recrystallization, an additional purification step is needed.

  • Solution: After dissolving the crude compound in the hot solvent but before hot filtration or cooling, add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb the colored impurities. Boil the solution for a few minutes, then remove the carbon via hot gravity filtration and proceed with the crystallization as usual[4]. Be cautious not to add too much carbon, as it can also adsorb your product.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I select the best solvent if I am unsure about the impurities in my batch?

A: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point[10]. Test several candidate solvents (e.g., ethanol, methanol, isopropanol, acetonitrile) on a small scale. Place a few milligrams of your crude product in separate test tubes, add a small amount of a solvent, and observe the solubility at room temperature and after heating. The best choice will show a large difference in solubility with temperature[14].

Q: What are the likely impurities in my sample of 5-bromo-2-chloro-4'-ethoxydiphenylmethane?

A: Impurities will depend on the synthetic route. Common syntheses involve Friedel-Crafts acylation followed by reduction[16][17]. Potential impurities could include unreacted starting materials like 2-chloro-5-bromobenzoic acid or phenetole, the ketone intermediate ((5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone), or byproducts from side reactions[16][18]. Understanding the potential impurities helps in selecting a solvent that will keep them dissolved during crystallization.

Q: Can I reuse the mother liquor (the filtrate after collecting the crystals)?

A: The mother liquor contains the dissolved soluble impurities as well as some of your desired product. While it is possible to recover more product by concentrating the mother liquor and performing a second crystallization, this "second crop" of crystals will be less pure than the first. It is generally only recommended if maximizing yield is more critical than achieving the highest purity.

Section 5: Visual Workflows

Recrystallization_Workflow start Start: Crude Solid solvent_test Perform Small-Scale Solvent Test start->solvent_test select_solvent Select Optimal Solvent (e.g., Ethanol) solvent_test->select_solvent dissolve Dissolve Solid in Minimum Hot Solvent select_solvent->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filter Perform Hot Gravity Filtration impurities->hot_filter Yes cool Cool Solution Slowly to Room Temperature impurities->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Product dry->end

Caption: General workflow for single-solvent recrystallization.

Troubleshooting_No_Crystals start Problem: No Crystals Formed After Cooling check_supersat Is Solution Supersaturated? start->check_supersat induce Induce Crystallization check_supersat->induce Yes check_solvent Was Too Much Solvent Used? check_supersat->check_solvent No/Unsure scratch Scratch Inner Flask with Glass Rod induce->scratch seed Add a Seed Crystal induce->seed recool Re-cool Solution scratch->recool seed->recool reduce_vol Reduce Solvent Volume (Boil Off Excess) check_solvent->reduce_vol Yes success Crystals Form check_solvent->success No (Problem Unresolved, Re-evaluate Solvent) reduce_vol->recool recool->success

Caption: Troubleshooting flowchart for failure to crystallize.

Section 6: References

  • Recrystallization I. (n.d.). UCCS Department of Chemistry and Biochemistry. --INVALID-LINK--

  • 5-bromo-2-chloro-4'-ethoxydiphenylmethane (461432-23-5). (n.d.). FarmaMed & FarmaSino. --INVALID-LINK--

  • 5-bromo-2-chloro-4'-ethoxydiphenylmethane 461432-23-5 wiki. (n.d.). Guidechem. --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. --INVALID-LINK--

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185. --INVALID-LINK--

  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. --INVALID-LINK--

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Michigan-Dearborn. --INVALID-LINK--

  • 5-bromo-2-chloro-4'-ethoxydiphenylmethane CAS# 461432-23-5. (n.d.). ChemNet Mall. --INVALID-LINK--

  • Problems in recrystallization. (n.d.). Biocyclopedia. --INVALID-LINK--

  • 5-bromo-2-chloro-4-ethoxydiphenylmethane. (2024). ChemBK. --INVALID-LINK--

  • 5-Bromo-2-chloro-4'-ethoxydiphenylmethane 461432-23-5. (n.d.). AHH Chemical. --INVALID-LINK--

  • CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. (2014). Google Patents. --INVALID-LINK--

  • 5 Bromo 2 Chloro 4 Ethoxydiphenylmethane Dapagliflozin Intermediate Chemical. (n.d.). IndiaMART. --INVALID-LINK--

  • Recrystallization. (n.d.). California State University, Bakersfield. --INVALID-LINK--

  • CN114044739B - Synthetic method for preparing 5-bromo-2-chloro-4'-ethoxy diphenylmethane. (2022). Google Patents. --INVALID-LINK--

  • Recrystallization. (n.d.). Wired Chemist. --INVALID-LINK--

  • CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane. (2017). Google Patents. --INVALID-LINK--

  • Problems with Recrystallisations. (n.d.). University of York Department of Chemistry. --INVALID-LINK--

  • Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. (2021). Eureka | Patsnap. --INVALID-LINK--

  • CN108530408A - The method for preparing Dapagliflozin. (2018). Google Patents. --INVALID-LINK--

  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. (n.d.). PubChem. --INVALID-LINK--

  • US3927010A - Diarylmethane derivatives and processes for their preparation. (1975). Google Patents. --INVALID-LINK--

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). ACS Omega. --INVALID-LINK--

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Sandoo. --INVALID-LINK--

References

Monitoring reaction progress of 5-Bromo-2-chloro-4-ethoxypyrimidine reactions by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 5-Bromo-2-chloro-4-ethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for the effective use of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) in tracking the progress of your chemical transformations.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, offering multiple reactive sites for diversification. The differential reactivity of the C2-chloro and C5-bromo positions allows for selective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, respectively.[1][2] Accurate and timely monitoring of these reactions is critical to maximizing yield, minimizing byproduct formation, and ensuring reproducible outcomes. This guide provides a comprehensive framework for utilizing TLC and LC-MS to achieve these goals.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for the rapid, qualitative assessment of reaction progress.[3] It is cost-effective and provides immediate feedback on the consumption of starting materials and the formation of products.

Frequently Asked Questions (FAQs) for TLC Monitoring

Q1: How do I select an appropriate mobile phase for my this compound reaction?

A1: The choice of mobile phase, or eluent, is critical for achieving good separation. A common starting point for pyrimidine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[4] For this compound and its derivatives, begin with a 7:3 or 8:2 mixture of hexanes:EtOAc. Adjust the ratio based on the observed separation. To increase the Rf value (move the spots further up the plate), increase the proportion of the polar solvent.[5]

Q2: My TLC spots are streaking. What is the cause and how can I fix it?

A2: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: Applying too much sample to the plate is a common cause. Try spotting a more dilute solution of your reaction mixture.[3]

  • Inappropriate Solvent System: The mobile phase may not be optimal for your compounds, causing them to move as a streak rather than a distinct spot. Experiment with different solvent polarities.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel stationary phase, leading to streaking. Adding a small amount (0.1-2.0%) of triethylamine to the mobile phase can help to mitigate this issue for basic compounds, while a similar amount of acetic acid can be beneficial for acidic compounds.[6]

Q3: My starting material and product have very similar Rf values. How can I improve the separation?

A3: Co-elution of the starting material and product can make it difficult to assess reaction completion.[3]

  • Optimize the Mobile Phase: Try a less polar solvent system to increase the interaction with the silica gel and potentially improve separation. You can also experiment with different solvent systems altogether, such as dichloromethane/methanol.

  • Use a Cospot: On your TLC plate, spot the starting material, the reaction mixture, and a "cospot" where the starting material and reaction mixture are spotted on top of each other. If the spots separate in the reaction mixture lane but merge into a single, elongated spot in the cospot lane, it confirms the presence of both components.[7]

Troubleshooting Guide for TLC Analysis
Problem Potential Cause Recommended Solution
Inconsistent Rf values Changes in mobile phase composition; inconsistent chamber saturation; temperature fluctuations.Prepare fresh mobile phase for each run. Ensure the TLC chamber is properly saturated with the mobile phase vapor by lining it with filter paper. Conduct experiments in a temperature-controlled environment.[3]
Spots are not visible Compound is not UV-active; sample is too dilute; sample has evaporated.Use alternative visualization techniques like iodine vapor or a potassium permanganate stain.[6] Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[6]
Reaction appears complete by TLC, but NMR shows starting material Co-elution of starting material and product; starting material is not UV-active; concentration of remaining starting material is below the TLC detection limit.Try different solvent systems to achieve better separation.[3] Use a variety of visualization techniques.[3] Recognize that NMR is a more sensitive technique and can detect trace amounts of material not visible by TLC.
Experimental Protocol: Standard TLC Setup
  • Plate Preparation: Handle the silica gel TLC plate by the edges to avoid contamination. Using a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Sample Application: Dip a capillary tube into the reaction mixture and gently touch it to the origin line on the plate. Repeat for the starting material on the same plate for comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The solvent level should be below the origin line.[6] Cover the chamber to allow the solvent to ascend the plate via capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm), in an iodine chamber, or by using a chemical stain.[8][9]

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is a powerful analytical technique that provides both separation (LC) and mass identification (MS) of the components in a reaction mixture.[10] It is highly sensitive and specific, making it ideal for confirming the identity of products and detecting byproducts.[3]

Frequently Asked Questions (FAQs) for LC-MS Monitoring

Q1: What are the expected mass spectral features for this compound?

A1: Due to the presence of bromine and chlorine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion.[11] Bromine has two major isotopes (79Br and 81Br in an approximate 1:1 ratio), and chlorine has two major isotopes (35Cl and 37Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion. The expected fragmentation may involve the loss of the ethoxy group, carbon monoxide, or the halogen atoms.

Q2: I am seeing unexpected peaks in my LC-MS chromatogram. What could they be?

A2: Unexpected peaks can arise from several sources:

  • Byproducts or Isomers: The reaction may be producing unforeseen side products or isomers.[3] Common side reactions in cross-coupling reactions include homocoupling of the starting material or the boronic acid.[12][13] In nucleophilic substitution reactions, disubstitution or reaction with the solvent can occur.[13]

  • Impurities: Impurities in the starting materials, reagents, or solvents can appear as extra peaks.[3]

  • Degradation: The starting material or product may be degrading under the reaction or analysis conditions.[13] Halogenated pyrimidines can be susceptible to hydrolysis.[13]

Q3: How can I improve the ionization of my halogenated pyrimidine compounds?

A3: Electrospray ionization (ESI) is a common technique for LC-MS analysis of pyrimidine derivatives.[11] For basic compounds like pyrimidines, operating in positive ion mode is typically effective, as they can be readily protonated to form [M+H]+ ions. If you are experiencing poor ionization, consider the following:

  • Mobile Phase Additives: Adding a small amount of a volatile acid, such as formic acid (0.1%), to the mobile phase can promote protonation and enhance the signal in positive ion mode.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) can be a good alternative for less polar compounds that do not ionize well by ESI.[14]

Troubleshooting Guide for LC-MS Analysis
Problem Potential Cause Recommended Solution
No peak observed for the expected product Reaction has not worked; product is not eluting from the column; poor ionization.Confirm reaction failure with TLC. Modify the LC gradient to ensure elution of more retained compounds. Optimize the MS ionization source parameters and mobile phase additives.
Broad or tailing peaks Column contamination; inappropriate injection solvent; secondary interactions with the column.Flush the column with a strong solvent. Ensure the injection solvent is not significantly stronger than the mobile phase.[15] For basic compounds, add a small amount of acid to the mobile phase to improve peak shape.
Ion Suppression Co-eluting matrix components are interfering with the ionization of the analyte.Improve chromatographic separation to resolve the analyte from interfering species.[16] Implement sample clean-up procedures to remove matrix components.
Experimental Protocol: General LC-MS Method
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-100 µg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5-95% B over 10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Scan Range: A scan range of m/z 100-500 should be sufficient to observe the starting material, product, and potential byproducts.

    • Source Parameters: Optimize the capillary voltage, gas flow, and temperature for your specific instrument.

Visualizing the Workflow

The following diagram illustrates the general workflow for monitoring a reaction of this compound.

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_outcome Outcome Reaction This compound + Reagents TLC TLC Analysis Reaction->TLC Quick Check LCMS LC-MS Analysis Reaction->LCMS Detailed Analysis Decision Reaction Complete? TLC->Decision LCMS->Decision Workup Work-up & Purification Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction

Reaction Monitoring Workflow Diagram

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues encountered during reaction monitoring.

Troubleshooting_Logic cluster_tlc TLC Issues cluster_lcms LC-MS Issues cluster_solutions Potential Solutions Start Problem Observed Streaking Streaking Spots Start->Streaking Coelution Co-elution Start->Coelution UnexpectedPeaks Unexpected Peaks Start->UnexpectedPeaks PoorSignal Poor Signal Start->PoorSignal Sol_Dilute Dilute Sample Streaking->Sol_Dilute Sol_Solvent Change Solvent System Streaking->Sol_Solvent Sol_Additive Add Mobile Phase Additive Streaking->Sol_Additive Coelution->Sol_Solvent Sol_MS Check MS for Byproducts UnexpectedPeaks->Sol_MS PoorSignal->Sol_Additive Sol_OptimizeMS Optimize MS Parameters PoorSignal->Sol_OptimizeMS

Troubleshooting Flow for TLC/LC-MS

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a critical checkpoint. Among these, substituted pyrimidines represent a cornerstone scaffold, valued for their diverse biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-Bromo-2-chloro-4-ethoxypyrimidine, a key intermediate in the synthesis of various pharmacologically active molecules.

While direct experimental spectra for this specific compound are not widely published, this guide, drawing upon extensive data from structurally analogous compounds and fundamental principles of NMR spectroscopy, offers a robust framework for its characterization. We will delve into the predicted spectral data, provide a comparative analysis with related pyrimidine derivatives, and outline a detailed experimental protocol, all while explaining the underlying scientific principles that govern the observed spectral characteristics.

The Logic of NMR in Structural Elucidation: A Foundational Overview

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy levels, and the precise frequency at which this occurs—the chemical shift (δ)—is highly sensitive to the local electronic environment of the nucleus.

For a molecule like this compound, the electronegativity of the nitrogen, chlorine, and bromine atoms, along with the electron-donating effect of the ethoxy group, creates a unique electronic landscape. This, in turn, gives rise to a characteristic NMR fingerprint, allowing for unambiguous structural confirmation.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Based on the analysis of structurally similar compounds, such as 5-Bromo-2-chloro-4-methoxypyrimidine and other substituted pyrimidines, we can confidently predict the ¹H and ¹³C NMR spectra of this compound.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, exhibiting signals corresponding to the single aromatic proton on the pyrimidine ring and the protons of the ethoxy group.

  • H-6 Proton: The lone proton at the C-6 position of the pyrimidine ring is anticipated to appear as a sharp singlet. Its chemical shift will be significantly downfield (at a higher ppm value) due to the deshielding effects of the two electronegative ring nitrogens and the adjacent halogen substituents.

  • Ethoxy Group Protons: The ethoxy group will give rise to two distinct signals:

    • A quartet corresponding to the methylene protons (-OCH₂-).

    • A triplet corresponding to the methyl protons (-CH₃). The splitting of these signals into a quartet and a triplet, respectively, is a result of spin-spin coupling between the adjacent, non-equivalent protons. This is a classic ethyl group pattern.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule.

  • Pyrimidine Ring Carbons: The four carbons of the pyrimidine ring will have their chemical shifts influenced by the attached substituents. The carbons directly bonded to the electronegative nitrogen, chlorine, and oxygen atoms (C-2, C-4, and C-6) are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.

  • Ethoxy Group Carbons: The two carbons of the ethoxy group will appear in the more upfield region of the spectrum, with the methylene carbon (-OCH₂-) being further downfield than the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.

Comparative NMR Analysis: Understanding Substituent Effects

To add a layer of confidence to our spectral predictions, a comparative analysis with experimentally determined data for related pyrimidine derivatives is invaluable. This approach allows us to observe the tangible effects of individual substituents on the chemical shifts of the pyrimidine core.

CompoundSolvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
5-Bromo-2-chloropyrimidine -8.85 (s, 2H)-
2,4-Dichloropyrimidine CDCl₃8.65 (d, 1H), 7.45 (d, 1H)162.0, 158.5, 153.0, 121.0
4-Ethoxypyrimidine Acetone-d₆8.71 (d, 1H), 8.39 (d, 1H), 6.89 (dd, 1H), 4.41 (q, 2H), 1.36 (t, 3H)169.8, 160.3, 157.9, 107.9, 62.1, 14.8
Predicted: this compound CDCl₃~8.7 (s, 1H, H-6), ~4.5 (q, 2H, -OCH₂-), ~1.4 (t, 3H, -CH₃)~170 (C-4), ~161 (C-2), ~159 (C-6), ~112 (C-5), ~65 (-OCH₂-), ~14 (-CH₃)

Data for 5-Bromo-2-chloropyrimidine sourced from ChemicalBook.[3] Data for 2,4-Dichloropyrimidine sourced from BenchChem.[1] Data for 4-Ethoxypyrimidine sourced from SpectraBase.[4] Predicted data is an estimation based on the analysis of related structures.

This comparative data highlights key trends:

  • The deshielding effect of the pyrimidine nitrogens consistently places the ring protons at a downfield position (typically >8.0 ppm).

  • The presence of halogens further deshields the adjacent protons.

  • The electron-donating ethoxy group at the 4-position in 4-ethoxypyrimidine shields the H-5 proton, shifting it significantly upfield. This effect is expected to be counteracted by the bromine at the 5-position in our target molecule.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of this compound.

Instrumentation
  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation
  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

  • For referencing, the residual solvent peak can be used, or tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

¹H NMR Data Acquisition
  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): Approximately 12 ppm, centered around 6 ppm.

¹³C NMR Data Acquisition
  • Pulse Program: A standard proton-decoupled pulse experiment.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): Approximately 200 ppm, centered around 100 ppm.

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm or the appropriate residual solvent peak.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the key steps in the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq process Fourier Transform, Phase & Baseline Correction H1_acq->process C13_acq->process reference Reference Spectra process->reference assign Assign Signals reference->assign compare Compare with Analogs assign->compare

Caption: Workflow for the NMR analysis of this compound.

Advanced NMR Techniques for Unambiguous Assignment

In cases of spectral overlap or for definitive structural confirmation, a suite of two-dimensional (2D) NMR experiments can be employed.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, which is invaluable for confirming the connectivity within the ethoxy group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing a clear link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons in the pyrimidine ring by observing their correlations with the H-6 proton and the ethoxy protons.

The following diagram illustrates the relationships established by these 2D NMR experiments.

Caption: Key 2D NMR correlations for structural assignment.

Conclusion

The structural integrity of synthetic intermediates is a non-negotiable aspect of drug discovery and development. This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining predictive data, comparative analysis with known compounds, and a robust experimental protocol, researchers can confidently verify the structure of this and other related pyrimidine derivatives. The application of advanced 2D NMR techniques further solidifies these assignments, ensuring the fidelity of the molecular building blocks that are foundational to the next generation of therapeutics.

References

A Senior Application Scientist's Guide to Mass Spectrometry for the Structural Confirmation of 5-Bromo-2-chloro-4-ethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 5-Bromo-2-chloro-4-ethoxypyrimidine and its derivatives represent a class of heterocyclic compounds with significant potential as building blocks in the synthesis of pharmacologically active molecules. Their complex structure, featuring halogen atoms and an ethoxy group, necessitates a robust analytical strategy for definitive characterization. This guide provides an in-depth comparison of mass spectrometry-based approaches for the structural elucidation of these valuable derivatives, grounded in experimental principles and field-proven insights.

The Critical Role of High-Resolution Mass Spectrometry

Before delving into specific techniques, it is crucial to understand why high-resolution mass spectrometry (HRMS) is indispensable for analyzing compounds like this compound. Unlike nominal mass instruments, HRMS platforms such as Time-of-Flight (TOF) and Orbitrap provide highly accurate mass measurements, typically with sub-ppm (parts-per-million) accuracy.[1][2] This precision allows for the determination of the elemental composition of the parent molecule and its fragments, a critical step in confirming the chemical formula and, by extension, the structure.[1][3] For a molecule with the complexity of our target compound, the ability to distinguish between isobaric species—ions with the same nominal mass but different elemental compositions—is paramount.[1]

Strategic Approaches to Ionization and Mass Analysis: A Comparative Overview

The journey from a sample to a confirmed structure involves two key stages in mass spectrometry: ionization, the process of imparting a charge onto the analyte, and mass analysis, the separation of ions based on their mass-to-charge ratio (m/z). The choices made at each stage significantly impact the quality and interpretability of the resulting data.

Ionization Techniques: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)

The selection of an appropriate ionization source is dictated by the physicochemical properties of the analyte. For this compound derivatives, which are moderately polar small molecules, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that is well-suited for polar to moderately polar compounds.[4] It typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation in the source. This is advantageous for unequivocally determining the molecular weight of the parent compound. For our target molecule, ESI would be the preferred starting point due to its gentle nature, which helps preserve the intact molecular ion for subsequent fragmentation analysis (MS/MS).

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more volatile compounds.[5] While it is also a relatively soft ionization technique, it can sometimes induce more in-source fragmentation than ESI.[4] For certain derivatives of this compound that may be less polar, APCI could offer better ionization efficiency.[5]

Recommendation: For initial analysis and confirmation of the molecular weight of this compound derivatives, ESI is the recommended ionization technique due to its soft nature, which minimizes premature fragmentation and provides a clear molecular ion peak.

High-Resolution Mass Analyzers: Quadrupole Time-of-Flight (Q-TOF) vs. Orbitrap

The choice of mass analyzer dictates the resolution, mass accuracy, and speed of analysis. Both Q-TOF and Orbitrap platforms are powerful tools for the structural elucidation of small molecules.

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments combine a quadrupole mass filter with a time-of-flight mass analyzer. They offer high resolution (typically up to 50,000 FWHM), excellent mass accuracy (1-2 ppm), and fast acquisition rates.[2] The fast scanning capabilities of Q-TOFs are particularly advantageous when coupled with ultra-high-performance liquid chromatography (UHPLC) for the analysis of complex mixtures or for high-throughput applications.

  • Orbitrap: The Orbitrap is a Fourier transform-based mass analyzer that provides ultra-high resolution (up to 280,000 FWHM or higher) and sub-ppm mass accuracy.[2][6] This exceptional resolution allows for the fine isotopic structure of ions to be resolved, further increasing confidence in elemental composition assignments.[7] While traditionally slower than Q-TOFs, modern Orbitrap instruments have significantly improved scan speeds, making them competitive for many applications.[6]

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Resolution High (up to 50,000 FWHM)[2]Ultra-high (≥ 280,000 FWHM)[6]
Mass Accuracy Excellent (1-2 ppm)[2]Exceptional (<1 ppm)[2]
Scan Speed Very FastFast to Moderate
Dynamic Range GoodExcellent
Cost Generally lowerGenerally higher

Causality in Selection: The choice between a Q-TOF and an Orbitrap often depends on the specific analytical challenge. For routine structural confirmation where high confidence in elemental composition is required, a Q-TOF provides a robust and cost-effective solution. When faced with complex matrices or the need to resolve fine isotopic patterns for unambiguous identification, the superior resolution of an Orbitrap may be necessary. For the analysis of this compound derivatives, both platforms are highly capable. However, the ultra-high resolution of the Orbitrap offers a distinct advantage in resolving the complex isotopic patterns arising from the presence of both bromine and chlorine, providing an additional layer of confirmation.

Experimental Workflow and Protocols

A self-validating system for structural confirmation relies on a meticulously planned experimental workflow. The following diagram and protocols outline a comprehensive approach.

Mass Spectrometry Workflow for Structural Confirmation cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis and Structural Elucidation A Weigh Compound B Dissolve in LC-MS Grade Solvent A->B C Dilute to Working Concentration B->C D UHPLC Separation C->D E Ionization (ESI) D->E F Full Scan MS (HRMS) E->F G Tandem MS (MS/MS) F->G H Determine Accurate Mass & Elemental Composition G->H I Analyze Isotopic Pattern H->I J Interpret Fragmentation Spectrum I->J K Propose and Confirm Structure J->K

Caption: A comprehensive workflow for the structural confirmation of this compound derivatives using LC-MS/MS.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh approximately 1 mg of the this compound derivative.

  • Dissolution: Dissolve the weighed sample in 1 mL of an LC-MS grade solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution.

  • Dilution: Serially dilute the stock solution with the initial mobile phase composition to a final working concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

Protocol 2: LC-MS/MS Analysis

This protocol is a general starting point and should be optimized for the specific derivative being analyzed.

  • Liquid Chromatography System: A UHPLC system is recommended for optimal separation.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for this class of compounds.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

  • Mass Spectrometer: Q-TOF or Orbitrap

  • Ionization Source: ESI in positive ion mode

  • Capillary Voltage: 3.5-4.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Temperature: 350-450 °C

  • Full Scan MS Range: m/z 50-500

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Data Interpretation: Decoding the Mass Spectrum

Accurate Mass and Isotopic Pattern Analysis

The first step in data analysis is to examine the full scan mass spectrum. For this compound (C6H6BrClN2O), the expected monoisotopic mass of the protonated molecule [M+H]+ is 236.9530. A high-resolution mass spectrometer should measure this mass with an error of less than 5 ppm.

The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a highly characteristic isotopic pattern for the molecular ion. This pattern serves as a definitive fingerprint for the presence of these halogens.

Isotopic_Pattern cluster_0 Expected Isotopic Pattern for [C6H6BrClN2O+H]+ a m/z c 236.95 b Relative Abundance d 100% e 238.95 f ~130% g 240.95 h ~30% Fragmentation_Pathway mol [M+H]+ (m/z 236.95) frag1 [M+H - C2H4]+ (m/z 208.92) mol->frag1 -C2H4 frag2 [M+H - C2H5]+ (m/z 207.91) mol->frag2 -C2H5• frag3 [M+H - Br]+ (m/z 157.02) mol->frag3 -Br• frag4 [M+H - Cl]+ (m/z 201.98) mol->frag4 -Cl• frag5 [M+H - C2H4 - CO]+ (m/z 180.93) frag1->frag5 -CO

References

A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-ethoxypyrimidine and 2,4-dichloro-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry and drug development, halogenated pyrimidines are indispensable building blocks. Their utility stems from the strategic placement of halogen atoms, which serve as versatile handles for a variety of chemical transformations. This guide provides an in-depth comparison of the reactivity of two such critical intermediates: 5-Bromo-2-chloro-4-ethoxypyrimidine and 2,4-dichloro-5-bromopyrimidine . Understanding the nuanced differences in their reactivity is paramount for designing efficient and selective synthetic routes to complex molecular targets.

This comparison will delve into the electronic factors governing their reactivity, supported by a detailed experimental protocol for a comparative nucleophilic aromatic substitution (SNAr) reaction, and will present illustrative data to guide synthetic chemists in their experimental design.

Structural and Electronic Overview

The reactivity of these two pyrimidine derivatives is fundamentally dictated by the electronic nature of their substituents and the inherent electron-deficient character of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack.[1][2][3]

This compound possesses an electron-donating ethoxy group at the C4 position, a chloro group at C2, and a bromo group at C5. The ethoxy group, through its +M (mesomeric) effect, partially counteracts the electron-withdrawing nature of the pyrimidine ring, particularly at the C2 and C6 positions.

In contrast, 2,4-dichloro-5-bromopyrimidine features two electron-withdrawing chloro groups at the C2 and C4 positions, in addition to the bromo group at C5.[4][5] The cumulative inductive (-I) and mesomeric (-M) effects of the two chloro groups significantly enhance the electrophilicity of the pyrimidine ring, making it highly activated towards nucleophilic attack.[4]

G cluster_0 This compound cluster_1 2,4-dichloro-5-bromopyrimidine a N b C2-Cl (Electron Deficient) a->b b->a -I effect c N b->c d C4-OEt (Electron Donating) c->d d->c +M effect e C5-Br d->e f C6-H e->f f->a g N h C2-Cl (Electron Deficient) g->h h->g -I, -M effects i N h->i j C4-Cl (Highly Electron Deficient) i->j j->i -I, -M effects k C5-Br j->k l C6-H k->l l->g

Caption: Electronic influence of substituents on the pyrimidine ring.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for these compounds with nucleophiles is the SNAr pathway. The regioselectivity of this reaction is determined by the relative electrophilicity of the carbon atoms bearing the halogen leaving groups.

  • This compound : The electron-donating ethoxy group at C4 deactivates this position towards nucleophilic attack. Consequently, the C2 position is the primary site for SNAr reactions.[4] The chloro group is a better leaving group than the ethoxy group, and the C2 position is sufficiently activated by the adjacent nitrogen atom.

  • 2,4-dichloro-5-bromopyrimidine : In this molecule, both the C2 and C4 positions are activated by two nitrogen atoms and further enhanced by the presence of electron-withdrawing chloro groups. However, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[4][6] This is attributed to the better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.[7]

Comparative Experimental Protocol: SNAr with Morpholine

To empirically compare the reactivity of these two compounds, a standardized SNAr reaction with morpholine as the nucleophile is proposed. This protocol is designed to be a self-validating system, where the reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Analysis start Dissolve Pyrimidine (1.0 eq) in Solvent (e.g., EtOH) add_nucleophile Add Morpholine (1.1 eq) start->add_nucleophile add_base Add Base (e.g., Et3N, 1.5 eq) add_nucleophile->add_base heat Heat to Reflux (e.g., 78 °C) add_base->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

References

A Senior Application Scientist's Guide to the Comparative Efficiency of Palladium Catalysts in Suzuki Coupling of Halopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and functional materials, the pyrimidine scaffold is of paramount importance. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of this privileged heterocycle. However, the inherent electronic properties and potential for catalyst inhibition by the nitrogen atoms in halopyrimidines, particularly the less reactive and economically favorable chloropyrimidines, present significant synthetic challenges. The choice of the palladium catalyst system is not merely a matter of preference but a critical determinant of reaction success, influencing yield, reaction time, substrate scope, and regioselectivity.

This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Suzuki coupling of halopyrimidines. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

Understanding the Landscape: Reactivity of Halopyrimidines

The efficiency of a Suzuki coupling reaction is fundamentally tied to the reactivity of the carbon-halogen (C-X) bond, which dictates the ease of the rate-determining oxidative addition step in the catalytic cycle.[1] The established order of reactivity for halogens is I > Br > Cl.[1] Consequently, iodopyrimidines are highly reactive and can often be coupled effectively with traditional catalysts, while chloropyrimidines necessitate more sophisticated and highly active catalyst systems.[2][3]

Furthermore, the position of the halogen on the pyrimidine ring significantly impacts its reactivity. In di- and tri-halopyrimidines, the C4 position is generally the most electrophilic and, therefore, the most reactive site for oxidative addition, followed by the C2 and C6 positions.[4] This intrinsic reactivity allows for regioselective functionalization of polyhalogenated pyrimidines, a crucial strategy in combinatorial library synthesis.[4]

The Catalytic Systems: A Head-to-Head Comparison

The palladium catalyst in a Suzuki-Miyaura reaction is typically comprised of a palladium precursor and a supporting ligand. The ligand is not a passive spectator; it is intimately involved in every step of the catalytic cycle, influencing the catalyst's stability, solubility, and the rates of oxidative addition and reductive elimination.[5][6]

Traditional Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

For many years, Pd(PPh₃)₄ has been the go-to catalyst for a wide range of cross-coupling reactions.[7] It remains a reliable and cost-effective choice for the coupling of more reactive halopyrimidines, namely bromo- and iodopyrimidines.

Strengths:

  • Effective for bromo- and iodopyrimidines.[3]

  • Commercially available and relatively inexpensive.

Limitations:

  • Generally poor performance with less reactive chloropyrimidines, often requiring high catalyst loadings and elevated temperatures.[8]

  • The phosphine ligands can be prone to oxidation, necessitating strict inert atmosphere conditions.[2]

The Next Generation: Buchwald Ligands (Bulky, Electron-Rich Phosphines)

The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[5] Ligands such as SPhos and XPhos, when paired with a palladium precursor like Pd(OAc)₂, form highly active catalysts capable of activating the recalcitrant C-Cl bond in chloropyrimidines even at room temperature in some cases.[5][9]

Causality of Enhanced Performance:

  • Electron-Richness: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition step.[5]

  • Steric Bulk: The large steric footprint of these ligands promotes the reductive elimination step, accelerating catalyst turnover.[5] The bulk also favors the formation of the highly active 12-electron monoligated palladium species.[2]

The Power of Carbenes: N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that often outperform even the most advanced phosphines.[10] NHCs are strong σ-donors, forming very stable bonds with the palladium center.[10] This stability translates to highly robust and long-lived catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which feature an NHC ligand, are particularly effective for challenging couplings.[1]

NHC vs. Phosphine Ligands:

  • σ-Donation: NHCs are generally stronger σ-donors than phosphines, leading to more stable metal complexes.[10]

  • Catalyst Stability: The enhanced stability of Pd-NHC complexes often results in higher turnover numbers (TONs) and the ability to use lower catalyst loadings.

Data-Driven Comparison of Catalyst Performance

The following tables summarize experimental data from the literature, providing a quantitative comparison of different palladium catalyst systems in the Suzuki coupling of various halopyrimidines.

EntryHalopyrimidineBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O1002485[7]
22-Chloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene100198[11]
32,4-DichloropyrimidinePhenylboronic acidPd-PEPPSI-IPr (2 mol%)K₂CO₃1,4-Dioxane/H₂O8012~90 (C4 selectivity)[1]
45-BromopyrimidineNaphthalene-2-boronic acid'SiO₂'-NH₂-Pd (0.005 mol%)Na₂CO₃H₂O/EtOH60199[5]
52,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O1000.2565 (Microwave)[12]

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of Halopyrimidines.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Reaction Setup (Halopyrimidine, Boronic Acid, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Solvent & Catalyst Addition (Degassed Solvent, Pd Catalyst/Ligand) B->C D Reaction (Heating & Stirring) C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F

A typical experimental workflow for palladium-catalyzed Suzuki coupling.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'B(OH)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product

Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

A self-validating protocol is crucial for reproducible results. Below are detailed, step-by-step methodologies for representative Suzuki coupling reactions.

Protocol 1: General Procedure for Suzuki Coupling of a Bromopyrimidine using Pd(PPh₃)₄

This protocol is suitable for reactive substrates like bromopyrimidines.

Materials:

  • 5-Bromopyrimidine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Standard Schlenk line and oven-dried glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine, phenylboronic acid, and K₂CO₃.

  • Catalyst Addition: Under a positive flow of inert gas (Argon or Nitrogen), add Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling of a Chloropyrimidine using a Buchwald Ligand

This protocol is designed for the more challenging coupling of chloropyrimidines.

Materials:

  • 2-Chloropyrimidine (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous Toluene (10 mL)

  • Standard Schlenk line and oven-dried glassware

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, SPhos, K₃PO₄, 2-chloropyrimidine, and 4-methoxyphenylboronic acid to an oven-dried Schlenk tube with a stir bar.

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if applicable), and connect to a Schlenk line.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of halopyrimidines is a testament to the evolution of palladium catalysis. While traditional catalysts like Pd(PPh₃)₄ are still viable for more reactive iodo- and bromopyrimidines, the synthesis of complex pyrimidine-containing molecules, especially from chloropyrimidines, is best achieved with modern, highly active catalyst systems.[3][8] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene ligands has become the state-of-the-art, enabling these challenging transformations to proceed with high efficiency, often under milder conditions and with lower catalyst loadings.[5][13]

For researchers in drug development and materials science, a deep understanding of the interplay between the halopyrimidine substrate and the palladium catalyst system is essential. By carefully selecting the appropriate catalyst and optimizing reaction conditions, the vast chemical space of functionalized pyrimidines can be efficiently explored, accelerating the discovery of new molecules with desired properties.

References

A Comparative Guide to the Reaction Kinetics of Functionalizing 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2-chloro-4-ethoxypyrimidine is a pivotal building block in medicinal chemistry, offering two distinct and orthogonally reactive sites for functionalization. The successful synthesis of complex pyrimidine derivatives hinges on the strategic and selective manipulation of the C5-bromo and C2-chloro positions. This guide provides a comprehensive analysis of the reaction kinetics governing the three primary functionalization pathways: Palladium-catalyzed Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). By dissecting the underlying mechanistic principles and kinetic drivers of each transformation, this document serves as a decision-making tool for researchers to select and optimize reaction conditions, thereby accelerating drug discovery and development programs.

Introduction: The Strategic Value of a Dihalogenated Pyrimidine

The pyrimidine scaffold is a privileged motif in a vast array of FDA-approved drugs, particularly in oncology and virology. Its nitrogen-rich, electron-deficient nature makes it an excellent pharmacophore capable of engaging in critical hydrogen bonding interactions with biological targets. This compound presents a particularly valuable synthetic platform due to its differentiated halogen atoms. The primary challenge and opportunity lie in achieving chemoselectivity. The kinetic behavior of the C-Br bond versus the C-Cl bond dictates the outcome of synthetic campaigns. Generally, the C5-bromo position is amenable to palladium-catalyzed cross-coupling reactions, while the C2-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] Understanding the factors that control the rates of these competing pathways is paramount for rational synthetic design.

Palladium-Catalyzed Cross-Coupling at the C5-Position: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are the cornerstone for forming C-C and C-N bonds on the pyrimidine core. The chemoselectivity in these reactions is almost exclusively dictated by the kinetics of the first step in the catalytic cycle: oxidative addition.

The general reactivity trend for the oxidative addition of a Pd(0) catalyst to a carbon-halogen bond is C-I > C-Br > C-OTf >> C-Cl.[3] This inherent difference in activation energy is the primary reason that cross-coupling reactions on this compound proceed selectively at the more reactive C5-bromo position, leaving the C2-chloro bond intact for subsequent transformations.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-pyrimidine structures.[5] The reaction's rate and efficiency are governed by the interplay of the catalyst, ligand, base, and solvent system.

Kinetic & Mechanistic Insights: The catalytic cycle begins with the rate-determining oxidative addition of the Pd(0) species into the C5-Br bond.[5] Following this, transmetalation of the organic group from the boronic acid (activated by the base) to the palladium center occurs, succeeded by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5] While oxidative addition is typically rate-limiting for aryl bromides, the transmetalation or reductive elimination steps can become kinetically significant depending on the specific substrates and ligands used.[3]

  • Catalyst System: Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often sufficient for the reactive C-Br bond.[4] The concentration of the active Pd(0) species is a key kinetic parameter.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, thereby accelerating the transmetalation step.[5]

  • Solvent: A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is used to solubilize both the organic and inorganic reagents, maximizing reaction rates.[6]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex R-Br (Substrate) (Rate-Determining Step) Transmetalation Complex R-Pd(II)L2-R' Oxidative Addition Complex->Transmetalation Complex [R'-B(OH)3]- Transmetalation Complex->Pd(0)L2 Reductive Elimination Product R-R' Transmetalation Complex->Product Boronate Complex [R'-B(OH)3]- Boronic Acid R'-B(OH)2 Boronic Acid->Boronate Complex Base Base (e.g., K2CO3) Base->Boronate Complex Activation caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination: Crafting C-N Bonds

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[7] Its kinetics are highly dependent on a more specialized catalyst system compared to the Suzuki-Miyaura coupling.

Kinetic & Mechanistic Insights: Similar to the Suzuki reaction, the cycle initiates with oxidative addition at the C5-Br bond.[8] However, the subsequent steps involve amine coordination, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination.[9][10] The reductive elimination step is often the rate-determining step, particularly for less nucleophilic amines or electron-rich aryl halides.[7]

  • Ligand Choice is Critical: This reaction necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP).[8] These ligands accelerate the rate-limiting reductive elimination step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.[9][11]

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required.[8] The base's role is to deprotonate the coordinated amine, which is a key step in forming the active palladium-amido intermediate. The reaction is often zero-order in amine but positive-order in the base.

  • Temperature: Typical reaction temperatures range from 80-110 °C to provide sufficient thermal energy to overcome the activation barrier for reductive elimination.[8]

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd(0)L Pd(0)Ln Oxidative_Addition R-Pd(II)L-Br Pd(0)L->Oxidative_Addition R-Br (Substrate) Amine_Coordination [R-Pd(II)L(HNR'2)]+Br- Oxidative_Addition->Amine_Coordination HNR'2 Amido_Complex R-Pd(II)L-NR'2 Amine_Coordination->Amido_Complex Base, -HBase+Br- Amido_Complex->Pd(0)L Reductive Elimination (Often Rate-Limiting) Product R-NR'2 Amido_Complex->Product caption Buchwald-Hartwig Amination Cycle

Buchwald-Hartwig Amination Cycle

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-chloro position, flanked by two electron-withdrawing nitrogen atoms, is highly activated towards Nucleophilic Aromatic Substitution (SNAr).[2] This pathway provides an orthogonal strategy to the C5-functionalization and follows a completely different kinetic profile.

Kinetic & Mechanistic Insights: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-deficient C2 carbon, forming a high-energy, non-aromatic intermediate known as a Meisenheimer complex.[12] In the second, faster step, the chloride leaving group is expelled, restoring the aromaticity of the pyrimidine ring.

  • Rate-Determining Step: Because the C-Cl bond is broken after the rate-determining step, the strength of the C-Cl bond has little influence on the reaction rate.[13] This is a key kinetic distinction from SN1/SN2 reactions. The reaction rate is instead governed by the energy of the transition state leading to the Meisenheimer complex.

  • Reactivity of Halogens: The SNAr reactivity order is often F > Cl ≈ Br > I.[12] This is because more electronegative halogens (like fluorine) are more electron-withdrawing, which lowers the LUMO of the pyrimidine ring, making the C2 carbon more electrophilic and lowering the activation energy for the nucleophilic attack.[13][14]

  • Activation Energy: Computational studies on similar chloropyrimidine systems show that the activation energy barrier for SNAr at an activated carbon is relatively low, often in the range of 8-15 kcal/mol, allowing these reactions to proceed under mild conditions.[15][16]

SNAr_Mechanism Start Substrate (C2-Cl) + Nucleophile (Nu-) TS1 Transition State 1 Start->TS1 Nucleophilic Attack (Rate-Determining Step) Meisenheimer Meisenheimer Complex (High-Energy Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Leaving Group Expulsion Product Product (C2-Nu) + Chloride (Cl-) TS2->Product Aromaticity Restored caption SNAr Addition-Elimination Mechanism

SNAr Addition-Elimination Mechanism

Comparative Kinetic Analysis & Reaction Selection

The choice between a cross-coupling reaction and an SNAr reaction is primarily determined by the desired position of functionalization. However, when a nucleophile (e.g., an amine) could theoretically be installed at either position, a kinetic comparison becomes crucial.

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Target Site C5-Position C5-Position C2-Position
Bond Formed C-CC-NC-N, C-O, C-S
Key Kinetic Driver Rate of Pd(0) oxidative addition to the C-Br bond.[5]Rate of reductive elimination from the Pd(II)-amido complex.[7]Stability of the transition state leading to the Meisenheimer complex.[12]
Halogen Reactivity C-Br >> C-Cl[3]C-Br >> C-Cl[8]C-Cl > C-Br (for activation)[12]
Typical Catalyst Pd(PPh₃)₄ or similar Pd(0)/phosphine systems.[4]Pd₂ (dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (XPhos, etc.).[8]None (or base-catalyzed).
Key Reagents Boronic Acid, Carbonate Base (e.g., K₂CO₃).[6]Amine, Strong Base (e.g., NaOtBu).[8]Nucleophile (amine, alkoxide, thiol).
Typical Temp. 80 - 100 °C[6]80 - 110 °C[8]Room Temp to 120 °C[15]
Kinetic Control Catalyst and base concentration.Ligand structure and base strength.Nucleophile strength and ring electronics.
Decision Workflow for Functionalization

To assist in selecting the appropriate synthetic strategy, the following workflow outlines the key decision points based on the desired final product.

Decision_Workflow Start Desired Functionalization of This compound Q_Position At which position? C5 or C2? Start->Q_Position C5_Path Functionalization at C5 Q_Position->C5_Path C5 C2_Path Functionalization at C2 Q_Position->C2_Path C2 Q_Bond_C5 Which bond type? C-C or C-N? C5_Path->Q_Bond_C5 SNAr Use Nucleophilic Aromatic Substitution (SNAr) C2_Path->SNAr Suzuki Use Suzuki-Miyaura Coupling Q_Bond_C5->Suzuki C-C Buchwald Use Buchwald-Hartwig Amination Q_Bond_C5->Buchwald C-N

Decision Workflow for Reaction Selection

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates.

Protocol 4.1: Selective Suzuki-Miyaura Coupling at C5
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).[15]

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2–5 mol%).[15]

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6]

  • Heat the reaction mixture with stirring to a temperature of 80–100 °C.[15]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 4.2: Selective Buchwald-Hartwig Amination at C5
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).[15]

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add this compound (1.0 equiv.) and the amine (1.1–1.2 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[15]

  • Heat the reaction mixture with stirring to a temperature of 80–110 °C.[15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 4.3: Selective Nucleophilic Aromatic Substitution (SNAr) at C2
  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).[15]

  • Add the amine nucleophile (1.0–1.2 equiv.). If the amine is used as its salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5–2.0 equiv.).[15]

  • Heat the reaction mixture to reflux (typically 80–120 °C), or as required by the nucleophile's reactivity.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, remove the solvent under reduced pressure. Dilute the residue with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography or recrystallization.

Conclusion

The functionalization of this compound is a study in kinetic control. The disparate reactivity of the C-Br and C-Cl bonds allows for a high degree of predictability and synthetic flexibility. Palladium-catalyzed cross-coupling reactions, driven by the kinetics of oxidative addition, reliably functionalize the C5-bromo position. In contrast, the SNAr pathway, governed by the stability of the Meisenheimer complex, provides a robust method for substituting the C2-chloro position. By mastering the kinetic principles outlined in this guide, researchers can efficiently navigate the synthetic landscape of substituted pyrimidines, enabling the rapid development of novel molecules with therapeutic potential.

References

A Senior Application Scientist's Guide to the Certificate of Analysis for 5-bromo-2-chloro-4'-ethoxydiphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Gatekeeper to Quality in SGLT2 Inhibitor Synthesis

5-bromo-2-chloro-4'-ethoxydiphenylmethane (BCED) is a cornerstone intermediate in the synthesis of leading SGLT2 inhibitors, such as Dapagliflozin and Sotagliflozin, which are critical in the management of type 2 diabetes.[1][2] The quality of this starting material is not merely a matter of process efficiency; it is a critical determinant of the purity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). For any researcher or drug development professional operating under the rigorous standards of Good Manufacturing Practices (GMP), the Certificate of Analysis (CoA) for a batch of BCED is the primary gatekeeper of quality.

This guide moves beyond a simple checklist-based review of a CoA. It is designed to provide you, a fellow scientist, with the technical rationale and comparative data needed to critically interpret the analytical results. We will dissect the key analytical techniques, explain the causality behind their use, and provide the frameworks to distinguish a high-purity intermediate from one that poses a significant risk to your development pipeline.

Deconstructing the Certificate of Analysis: A Blueprint for Quality

A CoA is more than a specifications sheet; it is a validated testament to a specific batch's identity, purity, and quality. Each analytical test serves as a checkpoint, confirming that the material is precisely what it purports to be and is free from contaminants that could derail subsequent synthetic steps or compromise the final API.

CoA_Components cluster_ID Identification & Properties cluster_Tests Analytical Testing & Specifications CoA Certificate of Analysis (CoA) ProductName Product Name: 5-bromo-2-chloro-4'-ethoxydiphenylmethane CoA->ProductName CAS CAS Number: 461432-23-5 CoA->CAS MolInfo Molecular Formula & Weight: C₁₅H₁₄BrClO | 325.63 g/mol CoA->MolInfo Appearance Appearance: White Solid CoA->Appearance HPLC Purity (HPLC) CoA->HPLC NMR Identity (¹H NMR) CoA->NMR MS Identity (Mass Spec) CoA->MS Impurities Related Substances / Impurities CoA->Impurities MS_Workflow cluster_workflow Mass Spectrometry Analysis Workflow cluster_interpretation Data Interpretation Sample BCED Sample Ionization Electrospray Ionization (ESI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum M M⁺ Peak (³⁵Cl, ⁷⁹Br) Spectrum->M Verify m/z M2 M+2 Peak (³⁷Cl, ⁷⁹Br) or (³⁵Cl, ⁸¹Br) Spectrum->M2 Verify m/z M4 M+4 Peak (³⁷Cl, ⁸¹Br) Spectrum->M4 Verify m/z Pattern Characteristic Isotopic Pattern M->Pattern M2->Pattern M4->Pattern Synthesis_Step Ketone 5-bromo-2-chloro-4'- ethoxybenzophenone (Precursor) Reduction Reduction (e.g., with a borohydride) Ketone->Reduction BCED 5-bromo-2-chloro-4'- ethoxydiphenylmethane (Product) Reduction->BCED Impurity Unreacted Precursor (Impurity) Reduction->Impurity Incomplete Reaction

References

A Comparative Guide to HPLC Purity Analysis of Synthesized 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. For a versatile heterocyclic building block such as 5-Bromo-2-chloro-4-ethoxypyrimidine, rigorous purity analysis is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment. Grounded in scientific principles, this document offers detailed experimental protocols and supporting data to empower informed decisions in your analytical workflow.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally stable compounds, making it exceptionally well-suited for substituted pyrimidines.[1] Its high resolution, sensitivity, and quantitative accuracy are indispensable for separating the main component from structurally similar impurities that may arise during synthesis.[1]

A reversed-phase HPLC method is the most common approach for compounds of this nature. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. By carefully controlling the mobile phase composition, a gradient elution can be employed to effectively separate compounds with a range of polarities.

Experimental Protocol: HPLC Purity Analysis of this compound

This protocol is designed as a robust starting point for the development and validation of a purity method for this compound.

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    25 95
    30 95
    30.1 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

Rationale for Methodological Choices:

  • C18 Column: A C18 stationary phase is selected for its hydrophobicity, which provides good retention and separation for a wide range of organic molecules, including halogenated pyrimidines.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid, such as formic acid, helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. It also ensures the analyte is in a single ionic form.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the elution of both more polar and less polar impurities within a reasonable timeframe, providing a comprehensive impurity profile.

  • Detection at 254 nm: The pyrimidine ring system contains chromophores that absorb UV light, making UV detection a suitable and sensitive method. A wavelength of 254 nm is a common choice for aromatic and heterocyclic compounds.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Synthesized this compound dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate end end calculate->end Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

Comparative Analysis of Alternative Techniques

While HPLC is the workhorse for purity analysis, a comprehensive assessment often benefits from the application of orthogonal techniques. The choice of method depends on the specific analytical challenge and the nature of the expected impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis.Absorption of radiofrequency energy by atomic nuclei in a magnetic field to provide structural information.Separation by HPLC followed by mass analysis for identification and quantification.
Applicability Non-volatile and thermally stable compounds.[1]Volatile and thermally stable compounds.[2]Soluble compounds. Provides structural information and quantification.[3]Wide range of compounds, provides both separation and mass information.[4][5]
Typical Impurities Detected Starting materials, by-products, isomers, degradation products.Residual solvents, volatile by-products.Structural isomers, impurities with distinct NMR signals. Can quantify without a reference standard for the impurity.[6]Co-eluting peaks, impurities with no UV chromophore, confirmation of impurity identity.[4]
Advantages Robust, reproducible, high-resolution, well-established for quantitative analysis.High sensitivity, excellent for identifying volatile impurities, provides structural information from mass spectra.[7]Non-destructive, provides detailed structural information, can be quantitative (qNMR).[8][9]High sensitivity and selectivity, provides molecular weight information for unknown impurities.[5][10]
Limitations May not be suitable for volatile compounds, requires reference standards for quantification.Not suitable for non-volatile or thermally labile compounds.[2]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Matrix effects can suppress ionization, quantification can be more complex than HPLC-UV.
Decision-Making for Analytical Technique Selection

The selection of an appropriate analytical technique is a critical step in ensuring the quality of your synthesized intermediate. The following decision tree illustrates a logical approach to this process.

Decision_Tree start Purity Analysis of this compound q1 Primary Goal: Quantitative Purity and Known Impurities? start->q1 hplc HPLC-UV q1->hplc Yes q2 Are Volatile Impurities a Concern? q1->q2 No/Further Analysis report Comprehensive Purity Report hplc->report gcms GC-MS q2->gcms Yes q3 Need for Structural Elucidation of Unknowns? q2->q3 No gcms->report lcms LC-MS q3->lcms Yes q4 Need for Absolute Quantification and Structural Confirmation? q3->q4 No lcms->report nmr qNMR q4->nmr Yes q4->report No nmr->report

References

A Comparative Guide to the Nucleophilic Aromatic Substitution (SNAr) Reactivity of 5-Bromo-2-chloro-4-ethoxypyrimidine and its Methoxy Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] The ability to selectively functionalize the pyrimidine ring is a cornerstone of modern drug development. Among the vast array of substituted pyrimidines, halogenated intermediates like 5-bromo-2-chloro-4-alkoxypyrimidines serve as versatile platforms for introducing molecular diversity.[1][3] The differential reactivity of the halogen atoms allows for a programmed, regioselective approach to synthesis. Specifically, the chlorine at the C2 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the bromine at C5 is more amenable to palladium-catalyzed cross-coupling reactions.[4][5]

This technical guide provides an in-depth comparison of the SNAr reactivity of two closely related building blocks: 5-Bromo-2-chloro-4-ethoxypyrimidine and 5-Bromo-2-chloro-4-methoxypyrimidine . Understanding the subtle electronic and steric differences imparted by the ethoxy versus the methoxy group is crucial for reaction optimization, impurity profiling, and the rational design of synthetic routes. We will delve into the underlying mechanistic principles, present comparative data, and provide a robust experimental protocol for researchers, scientists, and drug development professionals.

Mechanistic Overview: SNAr on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr). The reaction generally proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a leaving group (L), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

The rate of an SNAr reaction is influenced by three primary factors:

  • Ring Activation: The presence of electron-withdrawing groups on the ring stabilizes the negative charge of the Meisenheimer intermediate, accelerating the reaction. The pyrimidine nitrogens themselves serve as powerful activating groups.

  • Leaving Group Ability: The reaction rate is dependent on the ability of the leaving group to depart. For halogens, the ability generally follows the trend I > Br > Cl > F for SNAr, which is opposite to their electronegativity.

  • Nucleophile Strength: A stronger nucleophile will generally react faster.

In the case of 5-bromo-2-chloro-4-alkoxypyrimidines, the C2 position is doubly activated by the adjacent ring nitrogens, making it the primary site for SNAr.[1] The C4 position is blocked by the alkoxy group, and the C5 position is generally the least reactive towards SNAr on a pyrimidine core.[1]

SNAr_Mechanism sub 5-Bromo-2-chloro-4-alkoxypyrimidine ts1 Rate-Determining Step (Addition) sub->ts1 nu Nucleophile (Nu⁻) nu->ts1 intermediate Meisenheimer Complex (Resonance Stabilized) ts1->intermediate + Nu⁻ ts2 Fast Step (Elimination) intermediate->ts2 prod Substituted Product ts2->prod - Cl⁻ lg Chloride (Cl⁻) ts2->lg

Caption: Generalized mechanism for SNAr at the C2 position of a pyrimidine.

Comparative Analysis: Ethoxy vs. Methoxy Substituents

The key difference between the two molecules under consideration is the alkoxy group at the C4 position. While both are structurally similar, their electronic and steric profiles exhibit subtle distinctions that can influence SNAr reactivity at the adjacent C2 position.

Electronic Effects

Both methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups exert a dual electronic effect:

  • Resonance Donation (+R): The lone pairs on the oxygen atom can donate electron density into the pyrimidine ring through resonance. This effect increases the electron density of the ring, making it less electrophilic and thus deactivating it towards nucleophilic attack compared to a non-alkoxylated pyrimidine.

  • Inductive Withdrawal (-I): Due to the high electronegativity of the oxygen atom, both groups pull electron density away from the ring through the sigma bond.

The net effect is dominated by resonance, making both groups overall electron-donating. However, the ethyl group in the ethoxy substituent is a slightly stronger electron-donating group than the methyl group in the methoxy substituent due to inductive effects. This means the ethoxy group donates slightly more electron density into the ring. A more electron-rich ring is less reactive towards nucleophiles. Therefore, from an electronic standpoint, This compound is expected to be slightly less reactive than its methoxy analog.

Steric Effects

The ethoxy group is sterically more demanding than the methoxy group due to the additional methyl unit. This increased bulk can moderately hinder the approach of the incoming nucleophile to the neighboring C2 carbon. While this effect is generally less pronounced than strong electronic effects, it can contribute to a reduction in the reaction rate. Therefore, from a steric standpoint, This compound is also expected to be slightly less reactive than its methoxy analog.

Data Summary and Reactivity Outlook

Feature5-Bromo-2-chloro-4-methoxypyrimidineThis compoundExpected Impact on SNAr Reactivity
Electronic Effect Methoxy (-OCH₃) is a net electron-donating group.Ethoxy (-OCH₂CH₃) is a slightly stronger electron-donating group.Ethoxy analog is predicted to be marginally less reactive.
Steric Hindrance Methoxy group presents minimal steric bulk at C4.Ethoxy group is sterically bulkier than methoxy.Ethoxy analog is predicted to be marginally less reactive.
Overall Reactivity Higher (Baseline)Slightly Lower The difference is expected to be small in most practical scenarios.

Experimental Protocols

The following is a representative, field-proven protocol for the SNAr amination of the C2-chloro position. This protocol is robust and can be adapted for either the methoxy or ethoxy analog with minimal optimization, such as a slight increase in reaction time or temperature for the ethoxy derivative if conversion is found to be slower.

Protocol: Synthesis of 5-Bromo-4-methoxy-2-(piperidin-1-yl)pyrimidine

This protocol describes the selective substitution of the chlorine atom at the 2-position.[7]

Materials:

  • 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 equiv.)

  • Piperidine (1.1-1.2 equiv.)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equiv.)[5]

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol[5]

  • Standard glassware for organic synthesis

  • Inert gas supply (Nitrogen or Argon)

Experimental_Workflow setup 1. Reaction Setup (Dry flask, inert atmosphere) reagents 2. Reagent Addition (Solvent, pyrimidine, base, amine) setup->reagents reaction 3. Reaction (Stir at 25-80 °C) reagents->reaction monitor 4. Monitoring (TLC or LC-MS) reaction->monitor workup 5. Workup (Quench, extract) monitor->workup Upon completion purify 6. Purification (Column chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for SNAr derivatization.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloro-4-methoxypyrimidine (e.g., 1.0 mmol, 228.4 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent side reactions caused by moisture.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (e.g., 5 mL) via syringe. Stir until the solid is fully dissolved. Add the base, DIPEA (1.5 mmol, 261 µL), followed by the dropwise addition of the nucleophile, piperidine (1.1 mmol, 109 µL).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature (25 °C) to 80 °C.[8] The optimal temperature depends on the nucleophile's reactivity; for simple amines, room temperature is often sufficient.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Conclusion

In comparing the SNAr reactivity of this compound and 5-bromo-2-chloro-4-methoxypyrimidine, a nuanced picture emerges. Based on fundamental principles of physical organic chemistry, the ethoxy analog is predicted to be marginally less reactive than the methoxy analog at the C2 position. This is attributed to the slightly greater electron-donating and sterically hindering nature of the ethoxy group.

However, for the vast majority of synthetic applications, this difference in reactivity is likely to be negligible. The powerful activation of the C2 position by the flanking nitrogen atoms ensures that SNAr reactions proceed readily with a wide range of nucleophiles for both substrates. Chemists can confidently employ similar reaction conditions for both building blocks, with only minor adjustments in time or temperature potentially required to drive reactions to completion. The choice between these two valuable intermediates should therefore be guided primarily by the desired final structure, availability, and cost, rather than by a significant anticipated difference in their SNAr reactivity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-2-chloro-4-ethoxypyrimidine is foundational to discovery. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for managing the disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to be self-validating systems, integrating causality with best practices.

Hazard Profile & Risk Assessment: Understanding the "Why"

Proper handling and disposal protocols are not arbitrary; they are directly derived from the inherent chemical and toxicological properties of the substance. This compound is a halogenated heterocyclic compound, a class of molecules that requires careful management due to potential reactivity and toxicity.

The primary risks associated with this compound stem from its irritant properties, its stability, and the hazardous byproducts it can form upon decomposition.[1][2] Its halogenated nature also classifies it as a significant environmental hazard, particularly to aquatic ecosystems.[3]

Table 1: Hazard Profile of this compound

Hazard TypeSpecific HazardGHS Hazard StatementScientific Rationale & Causality
Health Skin IrritationH315Halogenated organic compounds can disrupt the lipid barrier of the skin, leading to irritation, redness, and inflammation.[1][2]
Serious Eye IrritationH319As a lachrymator, the compound can react with moisture in the eyes to cause significant irritation, pain, and watering.[2][4]
Respiratory IrritationH335Inhalation of the dust can irritate the mucous membranes of the respiratory tract.[1][4]
Environmental Aquatic ToxicityH410Halogenated heterocycles are often persistent in the environment and can be very toxic to aquatic life, potentially bioaccumulating and causing long-term adverse effects.[3]
Physical Combustion ByproductsN/AWhile not combustible itself, in a fire it can decompose to release highly toxic and corrosive fumes, including hydrogen chloride (HCl), hydrogen bromide (HBr), and nitrogen oxides.[1][2][5] Incomplete combustion of halogenated organics can also generate polyhalogenated dibenzo-p-dioxins and dibenzofurans.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The selection of PPE must be based on a thorough risk assessment of the specific task being performed, from routine handling to emergency spill cleanup.

Table 2: Task-Specific PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (e.g., weighing, preparing solutions) Safety glasses with side shields or chemical splash goggles.[7]Chemically resistant gloves (e.g., Nitrile).Standard laboratory coat.Work in a certified chemical fume hood.[4]
Waste Consolidation & Transport Chemical splash goggles and a face shield.[7]Double-gloving with chemically resistant gloves.[8]Impermeable gown or apron over a lab coat.Work in a well-ventilated area. A NIOSH-approved respirator may be required if aerosols or dust are generated outside of a fume hood.[4]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemically resistant outer gloves over inner nitrile gloves.Chemical-resistant suit or coveralls.[9]NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates.[9]

Disposal Workflow: A Decision-Based Approach

The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste. Under no circumstances should this compound be disposed of down the drain or in standard municipal trash. The following workflow provides a logical path to compliant disposal.

DisposalWorkflow start Start: Identify Waste (this compound) characterize Characterize Waste (Pure, Contaminated, or Rinsate?) start->characterize segregate Segregate & Contain in a dedicated, sealed, and clearly labeled container. characterize->segregate label Label Container: 'Hazardous Waste' 'Halogenated Organic Solid' List constituents & hazards segregate->label regulations Consult Regulations (Institutional EHS & Local/Federal Rules) label->regulations storage Store Securely in designated satellite accumulation area. regulations->storage vendor Contact Licensed Hazardous Waste Vendor pickup Schedule & Prepare for Vendor Pickup vendor->pickup storage->vendor document Complete Waste Manifest & Retain Records pickup->document end End: Compliant Disposal document->end

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol
  • Waste Segregation and Collection:

    • Causality: Halogenated waste must be segregated from other waste streams to prevent dangerous reactions (e.g., with strong acids or bases) and to facilitate proper treatment by the disposal facility.

    • Protocol:

      • Designate a specific, compatible waste container for this compound and its associated contaminated materials (e.g., weighing paper, contaminated gloves). A high-density polyethylene (HDPE) container with a screw-top lid is recommended.

      • Never mix this waste with non-halogenated organic waste, aqueous waste, or oxidizers.

      • Affix a "Hazardous Waste" label to the container immediately. Fill in the chemical name, accumulation start date, and associated hazards.[4]

  • Primary Disposal Method: Licensed Hazardous Waste Incineration:

    • Causality: The most effective and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a facility specifically designed for this purpose.[10][11] Such facilities operate at temperatures sufficient to break the stable chemical bonds (>850°C) and are equipped with advanced flue gas treatment systems (scrubbers) to neutralize the resulting HCl and HBr gases, preventing their release into the atmosphere.[5][11]

    • Protocol:

      • Accumulate the waste in your laboratory's designated satellite accumulation area, adhering to institutional and local volume limits.

      • Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed and certified hazardous waste disposal contractor.

      • Ensure all paperwork, including the waste manifest, is completed accurately. This documentation is a legal requirement and tracks the waste from "cradle to grave."

  • Decontamination of Empty Containers:

    • Causality: A container that held this compound is not "empty" in a regulatory sense until it has been properly decontaminated. Residual amounts can still pose a significant hazard.

    • Protocol:

      • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

      • Crucially, collect this rinsate in a dedicated "Halogenated Organic Liquid Waste" container. The rinsate is now also hazardous waste and must be disposed of via the same licensed vendor route.

      • After triple-rinsing, the container can be managed as non-hazardous solid waste, though institutional policies may vary. Deface the original label before disposal.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

SpillCleanup spill Spill Occurs alert Alert Personnel & Restrict Access spill->alert ppe Don Appropriate PPE (See Table 2: Spill Cleanup) alert->ppe contain Contain Spill (Use absorbent pads around the perimeter if there is a risk of spreading) ppe->contain cleanup Clean Up Spill (Dry Method) - Do NOT add water - Gently cover with absorbent material - Sweep or scoop into waste container contain->cleanup package Package & Label Waste (Place all contaminated materials into a hazardous waste container) cleanup->package decontaminate Decontaminate Area - Wipe with appropriate solvent - Wash with soap and water package->decontaminate report Report Incident (Follow institutional EHS protocol) decontaminate->report end End: Area is Safe report->end

Caption: Emergency Spill Cleanup Protocol for Solid this compound.

Spill Cleanup Steps:
  • Alert & Evacuate: Immediately alert others in the area and restrict access.[4]

  • Don PPE: Before approaching the spill, don the full PPE specified for spill cleanup in Table 2.

  • Avoid Dust Generation: This is the most critical aspect of cleaning a solid spill. Do not use a dry cloth or create sweeping motions that could aerosolize the powder.[4]

  • Clean Up:

    • Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated, sealable hazardous waste container. Use non-sparking tools if there is any fire risk in the area.

    • Place all contaminated materials, including gloves, shoe covers, and absorbent pads, into the same waste container.[8]

  • Decontaminate:

    • Once the bulk material is removed, decontaminate the surface by wiping with a cloth dampened with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.

    • All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office as per your institution's policy.

By adhering to these scientifically-grounded procedures, you ensure that your innovative work does not come at the cost of safety or environmental integrity.

References

A Comprehensive Guide to the Safe Handling of 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides essential, field-proven safety and handling protocols for 5-Bromo-2-chloro-4-ethoxypyrimidine. The information herein is synthesized from established safety data for structurally related halogenated pyrimidines and is designed to empower you with the knowledge to work safely and effectively. This document goes beyond a simple checklist, offering a framework for understanding the "why" behind each safety recommendation, ensuring a culture of safety and scientific excellence in your laboratory.

Hazard Assessment and Core Principles

Core Directive: Treat this compound as a hazardous substance. All handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) in a controlled environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE.

PPE Component Specification Rationale
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact.[4] Inspect gloves for any signs of degradation or puncture before use.
Eye Protection Safety glasses with side shields or safety gogglesTo protect against splashes and airborne particles.[5]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo prevent inhalation of dust or vapors.[2][5][6]

Workflow for Donning and Doffing PPE:

The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves (First Pair) Don2->Don3 Don4 4. Gloves (Second Pair) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Inner Gloves Doff2->Doff3 Doff4 4. Safety Glasses/Goggles Doff3->Doff4 Disposal_Workflow cluster_disposal Chemical Disposal Workflow Step1 1. Collect Waste in a Labeled, Sealed Container Step2 2. Store in a Designated Hazardous Waste Area Step1->Step2 Step3 3. Arrange for Pickup by a Licensed Waste Disposal Service Step2->Step3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-4-ethoxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-4-ethoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.